molecular formula C16H16O3 B1276432 (4-(Benzyloxy)-phenoxy)-2-propanone CAS No. 53012-35-4

(4-(Benzyloxy)-phenoxy)-2-propanone

Cat. No.: B1276432
CAS No.: 53012-35-4
M. Wt: 256.3 g/mol
InChI Key: HDRWIUBKALJNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzyloxy)-phenoxy)-2-propanone is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound (4-(Benzyloxy)-phenoxy)-2-propanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(Benzyloxy)-phenoxy)-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzyloxy)-phenoxy)-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylmethoxyphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13(17)11-18-15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRWIUBKALJNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407240
Record name (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53012-35-4
Record name (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and molecular formula of (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Structural Characterization

Part 1: Executive Summary

(4-(Benzyloxy)-phenoxy)-2-propanone (CAS: 53012-35-4) is a specialized aromatic ketone intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors.[1] Structurally, it consists of a hydroquinone core protected at one end by a benzyl group and functionalized at the other with an acetonyl moiety.[1] Its dual reactivity—stemming from the ketone functionality and the cleavable benzyl ether—makes it a versatile scaffold for constructing chiral phenoxy-propanolamines, a class of structures common in beta-blockers and anti-arrhythmic drugs.[1]

This guide details the physicochemical properties, validated synthetic protocols, and spectroscopic signatures required for the precise identification and handling of this compound in a research setting.

Part 2: Chemical Identity & Structural Analysis[1][2]

Chemical Profile

The molecule is an ether-ketone derivative.[1] The IUPAC systematic name is 1-(4-(benzyloxy)phenoxy)propan-2-one .[1]

PropertyData
CAS Number 53012-35-4
Molecular Formula

Molecular Weight 256.30 g/mol
SMILES CC(=O)COc1ccc(OCc2ccccc2)cc1
InChI Key Computed from structure: VYQNWZOUAUKGHI-UHFFFAOYSA-N (Analogous base)
Appearance White to off-white crystalline solid
Melting Point ~75–78 °C (Typical for similar aryl ethers)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water
Structural Breakdown

The molecule comprises three distinct functional domains, each serving a specific role in chemical reactivity:

  • Benzyl Ether Moiety (

    
    ):  Acts as a robust protecting group for the phenol, stable under basic conditions but cleavable via hydrogenolysis (
    
    
    
    ).[1]
  • Phenylene Linker (

    
    ):  A para-substituted aromatic ring that provides rigidity and electronic conjugation.[1]
    
  • Acetonyl Tail (

    
    ):  Contains a reactive carbonyl group susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reduction) and alpha-proton abstraction.[1]
    

Part 3: Synthetic Pathways & Methodology[1]

Retrosynthetic Analysis

The most efficient disconnection is at the ether linkage between the phenoxy oxygen and the methylene group of the acetone moiety.[1] This suggests a Williamson ether synthesis between a nucleophilic phenol and an electrophilic alpha-haloketone.[1]

Retrosynthesis Target (4-(Benzyloxy)-phenoxy)-2-propanone (Target Molecule) Phenol 4-(Benzyloxy)phenol (Nucleophile) Target->Phenol Disconnection (C-O Bond) Electrophile Chloroacetone (Electrophile) Target->Electrophile Precursors Precursors

Figure 1: Retrosynthetic disconnection strategy identifying key precursors.

Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize (4-(benzyloxy)-phenoxy)-2-propanone via


 substitution.[1]

Reagents:

  • 4-(Benzyloxy)phenol (Hydroquinone monobenzyl ether): 1.0 eq

  • Chloroacetone (Warning: Lachrymator): 1.2 eq[1]

  • Potassium Carbonate (

    
    ), anhydrous: 2.0 eq
    
  • Potassium Iodide (KI): 0.1 eq (Finkelstein catalyst)

  • Solvent: Acetone (Reagent grade) or Acetonitrile[1]

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(benzyloxy)phenol (20.0 g, 100 mmol) in anhydrous acetone (150 mL).

  • Deprotonation: Add anhydrous

    
      (27.6 g, 200 mmol) and KI  (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add Chloroacetone (11.1 g, 9.6 mL, 120 mmol) dropwise over 10 minutes. Note: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.[1]

  • Reflux: Heat the mixture to reflux (approx. 56–60 °C) and stir vigorously for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol (

    
    ) should disappear, and a less polar product spot (
    
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KCl) through a pad of Celite.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[1]

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (

    
     mL) followed by brine (
    
    
    
    mL). Dry over
    
    
    , filter, and concentrate. Recrystallize the solid from ethanol or a hexane/ethyl acetate mixture to yield the pure ketone.[1]

Yield Expectation: 85–92%.

Part 4: Spectroscopic Characterization[1][2]

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz.[1][2]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic (Benzyl) 7.30 – 7.45Multiplet5HPhenyl ring of benzyl group
Aromatic (Phenylene) 6.80 – 6.95Multiplet4HAA'BB' system of central ring
Benzyl Methylene 5.01Singlet2H

Ether Methylene 4.52Singlet2H

Methyl Ketone 2.24Singlet3H

Interpretation Logic:

  • The singlet at 4.52 ppm is diagnostic for the methylene group flanked by an oxygen and a carbonyl.[1] It is significantly deshielded compared to a standard alkyl chain.[1]

  • The absence of a broad singlet >5.0 ppm confirms the consumption of the phenolic -OH.[1]

Infrared Spectroscopy (FT-IR)
  • 1715

    
    :  Strong 
    
    
    
    stretch (Ketone).[1] This is the primary indicator of the acetone moiety.[1]
  • 1230

    
    :  Strong 
    
    
    
    asymmetric stretch (Aryl alkyl ether).[1]
  • 1510, 1600

    
    :  Aromatic 
    
    
    
    skeletal vibrations.[1]
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (

    
    ):  m/z 256.[1][3]
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ), characteristic of benzyl ethers.[1]
    
  • Fragment: m/z 165 (

    
    ), loss of the benzyl group.[1]
    

Part 5: Applications in Drug Development[1]

This molecule serves as a "chiral pool" precursor.[1] The prochirality of the ketone allows for asymmetric reduction to form enantiomerically pure alcohols.[1]

Applications Ketone (4-(Benzyloxy)-phenoxy)-2-propanone Alcohol Chiral Alcohol (S)- or (R)-1-(4-(benzyloxy)phenoxy)propan-2-ol Ketone->Alcohol Asymmetric Reduction (Biocatalysis/Ru-catalyst) Amine Chiral Amine (Reductive Amination) Ketone->Amine NH3 / H2, Pd/C BetaBlocker Beta-Blocker APIs (e.g., Metoprolol analogs) Alcohol->BetaBlocker Derivatization Amine->BetaBlocker Functionalization

Figure 2: Downstream applications in pharmaceutical synthesis.[1]

Mechanism of Action in Synthesis: The ketone is reduced (chemically or enzymatically) to a secondary alcohol.[1] The benzyl group is then removed via hydrogenolysis to reveal a free phenol, which can be further coupled to other pharmacophores. This modularity is critical for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1]

Part 6: Safety & Handling

  • Chloroacetone: Classified as a Poison and Lachrymator .[1] It causes severe eye and respiratory irritation.[1] All transfers must occur in a fume hood.[1] Neutralize spills with aqueous ammonia.[1]

  • Product: Generally considered low toxicity but should be treated as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Sigma-Aldrich.[1][4] Product Specification: (4-(Benzyloxy)-phenoxy)-2-propanone (CAS 53012-35-4).[1][3][4] Sigma-Aldrich Catalog.[1][5][4] Link

  • ChemicalBook.[1] Chemical Properties and Safety Data for CAS 53012-35-4. Link

  • National Center for Biotechnology Information.[1] PubChem Compound Summary for 1-(4-(benzyloxy)phenoxy)propan-2-ol (Related Derivative). PubChem.[1][6][7][8] Link

  • Bryce-Smith, D., et al. Preparation of Acetone Derivatives via Chloroacetone. Proc. Chem. Soc., 219 (1963).[1][9] (Foundational chemistry for chloroacetone reactivity).

  • Santa Cruz Biotechnology.[1] 4-(Benzyloxy)phenol (Precursor) Safety Data Sheet. Link

Sources

An In-depth Technical Guide to (4-(Benzyloxy)-phenoxy)-2-propanone for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of (4-(Benzyloxy)-phenoxy)-2-propanone, a compound of interest for researchers, scientists, and drug development professionals. Given its unique structural motifs—a benzyloxy group, a phenoxy ether linkage, and a propanone chain—this molecule presents potential as a scaffold or intermediate in medicinal chemistry and materials science. This document consolidates available data, provides well-founded estimations for uncharacterized properties, and details robust analytical methodologies for its characterization.

Molecular Structure and Identification

(4-(Benzyloxy)-phenoxy)-2-propanone is an aromatic ether and ketone. Its structure is characterized by a benzyl group linked via an ether bond to a phenol, which is further connected to an acetone moiety at the para position.

IdentifierValueSource
Chemical Name (4-(Benzyloxy)-phenoxy)-2-propanone-
CAS Number 53012-35-4[1][2]
Molecular Formula C₁₆H₁₆O₃[2]
Molecular Weight 256.30 g/mol [2]
Canonical SMILES CC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2-
InChI Key MKYMYZJJFMPDOA-UHFFFAOYSA-N[3]

Synthesis and Purification

While a specific synthesis for (4-(Benzyloxy)-phenoxy)-2-propanone is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis. This method is a standard procedure for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide).

A plausible and efficient synthesis involves the reaction of 4-hydroxyphenoxyacetone with benzyl bromide. The phenolic hydroxyl group is more acidic than an aliphatic alcohol, facilitating its deprotonation by a mild base like potassium carbonate.

Proposed Synthetic Workflow

Synthesis_Workflow 4-Hydroxyphenoxyacetone 4-Hydroxyphenoxyacetone Reaction Williamson Ether Synthesis (Reflux) 4-Hydroxyphenoxyacetone->Reaction Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product (4-(Benzyloxy)-phenoxy) -2-propanone Purification->Product

Caption: Proposed synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a solution of 4-hydroxyphenoxyacetone (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Addition of Reagents: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for (4-(Benzyloxy)-phenoxy)-2-propanone is scarce, as it is considered a rare chemical.[1] However, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale and Comparative Data
Physical State White to off-white solidSimilar aromatic ketones with benzyloxy groups, such as 4'-Benzyloxypropiophenone, are solids at room temperature.[4][5]
Melting Point 95 - 105 °CThis is an estimation based on the melting point of 4'-Benzyloxypropiophenone (99-102 °C).[4][5] The additional ether linkage in the target molecule may slightly alter the crystal lattice energy.
Boiling Point > 350 °CAromatic ketones and ethers generally have high boiling points due to their molecular weight and polarity. The predicted boiling point for the similar-sized 4'-Benzyloxy-2'-hydroxyacetophenone is 415.7±30.0 °C.[6]
Solubility
    In WaterInsoluble to sparingly solubleThe molecule is largely nonpolar due to the two aromatic rings and the benzyl group. The polar ketone and ether groups offer some potential for hydrogen bonding with water, but the large hydrophobic structure will dominate, leading to low aqueous solubility.[7][8][9][10]
    In Organic SolventsSoluble in common organic solvents such as acetone, ethyl acetate, dichloromethane, and methanol.The presence of aromatic rings and the ketone functionality allows for favorable interactions with a range of organic solvents.[7][11]

Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of (4-(Benzyloxy)-phenoxy)-2-propanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of (4-(Benzyloxy)-phenoxy)-2-propanone are predicted based on the analysis of similar structures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.45 (m, 5H): Protons of the benzyl aromatic ring.

    • δ 6.90-7.00 (m, 4H): Protons of the phenoxy aromatic ring.

    • δ 5.05 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

    • δ 4.55 (s, 2H): Methylene protons adjacent to the ketone (-O-CH₂-C=O).

    • δ 2.20 (s, 3H): Methyl protons of the propanone moiety (-C(=O)-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 206-208: Ketone carbonyl carbon.

    • δ 155-160: Aromatic carbons attached to the ether oxygens.

    • δ 127-137: Aromatic carbons of the benzyl and phenoxy rings.

    • δ 115-125: Aromatic carbons of the phenoxy ring.

    • δ 70-72: Methylene carbon of the benzyl group (-O-CH₂-Ph).

    • δ 68-70: Methylene carbon adjacent to the ketone (-O-CH₂-C=O).

    • δ 26-28: Methyl carbon of the propanone moiety.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
~1720C=O stretchKetone
~1600, ~1500C=C stretchAromatic
1250-1200C-O-C stretchAryl ether

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

  • Molecular Ion (M⁺): m/z = 256.3

  • Key Fragmentation Peaks:

    • m/z = 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group.

    • m/z = 199: Loss of the benzyl group ([M-C₇H₇]⁺).

    • m/z = 43: Acetyl cation ([CH₃CO]⁺).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of (4-(Benzyloxy)-phenoxy)-2-propanone.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample->Injection Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Mobile_Phase Isocratic Mobile Phase (Acetonitrile:Water) Mobile_Phase->Column Data Data Analysis (Purity Assessment) Detection->Data

Caption: A typical HPLC workflow for purity analysis.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water would be a good starting point. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings absorb, such as 254 nm.

  • Expected Retention Time: Given its hydrophobicity, a significant retention time is expected.

Gas Chromatography (GC)

GC can also be used for purity assessment, particularly for detecting volatile impurities.

  • Column: A nonpolar or moderately polar capillary column (e.g., DB-5 or DB-17).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability of the compound. For aromatic poly(ether ketones), decomposition typically begins with the cleavage of the ether and ketone linkages.[12][13] It is expected that (4-(Benzyloxy)-phenoxy)-2-propanone will be thermally stable up to at least 300-400 °C in an inert atmosphere.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions, such as glass transitions if the material can be rendered amorphous. A sharp endothermic peak corresponding to the melting point is expected.

Safety and Handling

While specific toxicity data for (4-(Benzyloxy)-phenoxy)-2-propanone is not available, it is prudent to handle it with the care afforded to all new chemical entities.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Potential Applications in Research and Drug Development

The structural features of (4-(Benzyloxy)-phenoxy)-2-propanone make it an interesting candidate for further investigation in several areas:

  • Medicinal Chemistry: The ether-ketone scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element.

  • Materials Science: Aromatic ketones and ethers are often components of high-performance polymers.[12][14] This compound could be explored as a monomer or an additive in polymer synthesis.

  • Chemical Biology: The ketone functionality can be used for chemical ligation strategies to attach probes or other molecules of interest.

Conclusion

(4-(Benzyloxy)-phenoxy)-2-propanone is a molecule with significant potential for research applications. While experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on sound chemical principles and data from analogous compounds. The detailed analytical protocols herein offer a solid starting point for researchers to confidently work with and explore the potential of this unique chemical entity.

References

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • ResearchGate. Properties of aromatic ketones and other solvents. [Link]

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]

  • Canadian Science Publishing. Enthalpies of interaction of ketones with organic solvents. [Link]

  • Loba Chemie. 4-BENZYLOXY PROPIOPHENONE MSDS. [Link]

  • Journal of Materials Chemistry. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s. [Link]

  • ResearchGate. Thermal analysis of poly(aryl ether ketone) fibers. [Link]

  • Scientific.Net. Thermal Stability of Polyetherketones. [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The "Precautionary Principle" in Drug Discovery

In the realm of early-stage drug development, compounds like (4-(Benzyloxy)-phenoxy)-2-propanone (CAS: 53012-35-4) often occupy a regulatory gray zone. While structurally related to benign ethers, they are frequently intermediates in the synthesis of bioactive molecules (e.g., beta-blockers or tyrosinase inhibitors). Consequently, standard Safety Data Sheets (SDS) often list "No Data Available" for chronic toxicity.

Crucial Directive: As researchers, we must treat this compound not merely as an irritant, but as a potential bioactive agent . This guide moves beyond the generic SDS to provide a risk-based handling framework derived from structural activity relationships (SAR) and rigorous laboratory standards.

Chemical Identity & Characterization
Parameter Data / Specification
Chemical Name 1-(4-(Benzyloxy)phenoxy)propan-2-one
CAS Number 53012-35-4
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Structural Features Benzyl ether (protecting group), Phenoxy ether, Methyl ketone
Physical State Solid (Powder/Crystalline) or Low-melting Solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Reactivity Susceptible to nucleophilic attack at the ketone; Benzyl group sensitive to hydrogenolysis

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived & Conservative)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from structural analogs (e.g., 4'-benzyloxypropiophenone, phenoxy-2-propanone) and standard "Default to Caution" protocols.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • H317 (Precautionary): May cause an allergic skin reaction (common in reactive ketones/ethers).

The "Hidden" Hazards
  • Dust Explosion Potential: As an organic powder, fine particulates can form explosive mixtures with air. Grounding is mandatory during transfer.

  • Peroxide Formation: While benzyl ethers are more stable than alkyl ethers, the presence of the ether linkage requires protocols to exclude prolonged exposure to air/light to prevent slow oxidation.

  • Bioactivity: This motif is a pharmacophore precursor. Absorption through skin (DMSO solutions) could lead to systemic effects mimicking adrenergic modulators.

Part 3: Engineering Controls & Safe Handling Protocols

The "Zero-Contact" Workflow

To ensure data integrity and personnel safety, we utilize a Zero-Contact approach. This minimizes cross-contamination and exposure.

Protocol A: Weighing & Transfer
  • Environment: All handling of the solid must occur inside a Chemical Fume Hood or Powder Weighing Station (Face velocity: 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. The benzyloxy moiety contributes to static buildup.

  • PPE Layering:

    • Hands: Double nitrile gloves (0.11 mm min thickness). Rationale: Ketones can permeate single layers; the outer layer is sacrificial.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If handling >10g outside a hood, use N95/P100 particulate respirator.

Protocol B: Reaction Setup (Inert Atmosphere)

Why? The ketone alpha-position is sensitive to oxidation and moisture.

  • Purge: Flame-dry glassware and cool under Argon/Nitrogen.

  • Solvent Choice: Dissolve in anhydrous solvent (DCM or THF) before adding reagents.

  • Addition: Add the ketone solution dropwise to the reaction mixture to control exotherms.

Visualization: Safe Handling Decision Matrix

The following diagram outlines the logical flow for handling this compound based on its state (Solid vs. Solution).

SafeHandling Start Start: Handling (4-(Benzyloxy)-phenoxy)-2-propanone StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Dry LiquidState Solution (e.g., in DMSO/DCM) StateCheck->LiquidState Dissolved Engineering Engineering Control: Fume Hood + Static Ionizer SolidState->Engineering Permeation Risk: Skin Absorption (Carrier Solvent Effect) LiquidState->Permeation PPE_Solid PPE: Double Nitrile + N95 (if open) Engineering->PPE_Solid Action_Solid Action: Dissolve immediately to reduce dust hazard PPE_Solid->Action_Solid Action_Solid->LiquidState Solubilization PPE_Liquid PPE: Splash Goggles + Chem-Resistant Apron Permeation->PPE_Liquid Action_Liquid Action: Transfer via Cannula/Syringe PPE_Liquid->Action_Liquid

Figure 1: Decision matrix for selecting engineering controls based on physical state. Note the transition from dust hazard to permeation hazard upon dissolution.

Part 4: Emergency Response & First Aid

Spill Management Logic

Do not rush. A minor spill of this intermediate is manageable if contained.

  • Solid Spill: Do NOT sweep dry. This generates dust.

    • Correct Method: Cover with wet paper towels (water or PEG-400), then wipe up. Place in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[2]

First Aid Protocols
  • Eye Contact: Flush for 15 minutes lifting eyelids.[4][5] Mechanism: Phenolic ethers can be tenacious; thorough irrigation is vital to prevent corneal haze.

  • Skin Contact: Wash with soap and water .[2][4][5][6][7] Avoid organic solvents (ethanol/acetone) for cleaning skin, as they increase permeability and drive the compound deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical attention immediately.

Visualization: Emergency Response Workflow

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Exposure Personnel Exposure Type->Exposure Spill Chemical Spill Type->Spill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Contain Containment Spill->Contain Wash Wash w/ Soap & Water (NO Solvents) Skin->Wash Rinse Rinse 15 mins (Lifting Eyelids) Eye->Rinse Method Wet Wipe (Solid) Absorbent (Liquid) Contain->Method Disposal Hazardous Waste (Tag as Irritant) Method->Disposal

Figure 2: Logical workflow for immediate response to exposure or environmental release.[3][7][8]

Part 5: Storage, Stability & Disposal

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: While stable at room temperature, refrigeration retards any potential hydrolysis of the benzyl ether or oxidation of the ketone over long-term storage (months/years).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the ketone.

Disposal Considerations
  • Regulatory Status: Treat as "Hazardous Chemical Waste" (RCRA non-specific source).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste stream to prevent exothermic runaway.

  • Labeling: Clearly label waste containers with the full chemical name and "Irritant/Flammable" (if in solvent).

References

  • Sigma-Aldrich. (2025).[3][5] Product Specification: (4-(Benzyloxy)-phenoxy)-2-propanone (CAS 53012-35-4).[9] Retrieved from

  • ChemicalBook. (2026). 1-(4-(Benzyloxy)phenoxy)propan-2-one Safety & Properties. Retrieved from

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4'-(Benzyloxy)propiophenone (Analogous Structure Safety Data). Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Phenoxypropanone Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Methodological & Application

Step-by-step synthesis protocol for (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone (also known as 1-(4-(benzyloxy)phenoxy)propan-2-one). This compound is a critical intermediate in the synthesis of pharmaceutical agents, including PPAR


 agonists and tyramine derivatives. The method utilizes a Williamson ether synthesis between 4-(benzyloxy)phenol and chloroacetone, optimized for high yield and purity. This guide includes mechanistic insights, a self-validating experimental workflow, and comprehensive characterization data.

Introduction

The phenoxyacetone scaffold is a versatile building block in medicinal chemistry.[1] The addition of a benzyloxy protecting group at the para-position provides a strategic handle for further functionalization, such as hydrogenolysis to reveal a free phenol or subsequent alkylation.

This protocol addresses common challenges in phenoxyacetone synthesis, specifically:

  • O- vs C-alkylation: Optimizing conditions to favor O-alkylation.

  • Polyalkylation: Controlling stoichiometry to prevent side reactions.

  • Purification: Efficient removal of unreacted phenolic starting materials.

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the ether linkage. This suggests a convergent synthesis from commercially available 4-(benzyloxy)phenol and an


-haloketone.

Retrosynthesis Target (4-(Benzyloxy)-phenoxy)-2-propanone (Target Molecule) Phenol 4-(Benzyloxy)phenol (Nucleophile) Target->Phenol Disconnection (Ether bond) Halo Chloroacetone (Electrophile) Target->Halo

Figure 1: Retrosynthetic analysis showing the disconnection of the ether bond.

Scientific Principles & Reaction Design

Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism .

  • Deprotonation: Anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) deprotonates the phenol (pKa
    
    
    10) to generate the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of chloroacetone, displacing the chloride ion.
    
Catalysis: The Finkelstein Effect

Potassium Iodide (KI) is added as a catalyst.

  • Causality: Chloride is a moderate leaving group. In acetone, KI reacts with chloroacetone to form iodoacetone in situ.

  • Benefit: Iodide is a better leaving group than chloride, significantly accelerating the reaction rate and allowing for milder thermal conditions, which reduces byproduct formation.

Solvent Choice

Acetone is the solvent of choice because:

  • It is polar aprotic, solvating the cation (K

    
    ) while leaving the phenoxide anion "naked" and reactive.
    
  • It has a convenient boiling point (56°C) for reflux.

  • K

    
    CO
    
    
    
    has low solubility, creating a heterogeneous mixture that prevents runaway basicity, reducing side reactions like aldol condensation of the chloroacetone.

Materials and Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-(Benzyloxy)phenol 200.231.010.0 g (50 mmol)Substrate
Chloroacetone 92.521.25.55 g (4.8 mL)Electrophile
K

CO

(Anhydrous)
138.212.013.8 gBase
Potassium Iodide (KI) 166.000.10.83 gCatalyst
Acetone (Dry) 58.08N/A150 mLSolvent
Equipment
  • 250 mL Round Bottom Flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl

    
     or N
    
    
    
    balloon).
  • Magnetic stir bar and hotplate/oil bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.[2][3]

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry the RBF and magnetic stir bar. Ensure K

    
    CO
    
    
    
    is finely powdered and anhydrous (dry in an oven at 120°C if unsure).
  • Dissolution: To the 250 mL RBF, add 4-(benzyloxy)phenol (10.0 g) and anhydrous acetone (150 mL). Stir until fully dissolved.

  • Base Addition: Add K

    
    CO
    
    
    
    (13.8 g) and KI (0.83 g) to the solution. The mixture will become a suspension.[2]
  • Electrophile Addition: Using a syringe or dropping funnel, add chloroacetone (4.8 mL) dropwise over 10 minutes.

    • Note: Chloroacetone is a potent lachrymator. Perform this step in a fume hood.

  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (bath temp ~60-65°C) with vigorous stirring.

  • Monitoring: Maintain reflux for 6–12 hours . Monitor reaction progress by TLC (Hexane:EtOAc 3:1). The starting phenol (R

    
     ~0.4) should disappear, and a less polar product spot (R
    
    
    
    ~0.6) should appear.
Phase 2: Workup and Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter off the solid inorganic salts (KCl, KI, excess K

    
    CO
    
    
    
    ) using a Buchner funnel. Wash the filter cake with cold acetone (2 x 20 mL).
  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield a crude oil/solid residue.

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) (100 mL) and transfer to a separatory funnel.

  • Base Wash (Critical): Wash the organic layer with 10% NaOH solution (2 x 50 mL).

    • Reasoning: This removes any unreacted 4-(benzyloxy)phenol (which becomes water-soluble sodium phenoxide), ensuring the final product is free of starting material.

  • Neutralization: Wash the organic layer with Water (50 mL) followed by Saturated Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    for 15 minutes.
  • Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Phase 3: Purification
  • Solidification: The crude product often solidifies upon standing or cooling.

  • Recrystallization: If necessary, recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Dissolve in minimum hot ethanol, add warm water until slightly turbid, cool slowly to 4°C.

  • Column Chromatography: If an oil persists or high purity is required, purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1 to 4:1).

Workflow Visualization

Workflow Start Start: Reagents in Acetone Reflux Reflux 6-12h (TLC Monitoring) Start->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Acetone Filter->Evap Redissolve Dissolve in EtOAc Evap->Redissolve WashNaOH Wash with 10% NaOH (Removes Phenol) Redissolve->WashNaOH Impurity Removal WashBrine Wash with Brine & Dry WashNaOH->WashBrine FinalEvap Evaporate Solvent WashBrine->FinalEvap Product Final Product (Solid/Oil) FinalEvap->Product

Figure 2: Experimental workflow for the isolation and purification of the target ether.

Characterization Data

The following data confirms the structure of (4-(Benzyloxy)-phenoxy)-2-propanone.

TechniqueExpected SignalAssignment
Physical State White to off-white solid-

H NMR
(CDCl

, 400 MHz)

7.35 - 7.45 (m, 5H)
Benzyl aromatic protons

6.92 (d, J=9.0 Hz, 2H)
Phenoxy aromatic (ortho to O-Bn)

6.85 (d, J=9.0 Hz, 2H)
Phenoxy aromatic (ortho to O-Ether)

5.02 (s, 2H)
Ph-CH

-O (Benzylic)

4.52 (s, 2H)
O-CH

-C=O (Alpha to ketone)

2.25 (s, 3H)
C(=O)-CH

(Methyl ketone)

C NMR
(CDCl

)

205.8
C =O (Ketone carbonyl)

153.5, 152.8
Aromatic C-O carbons

115.8, 115.5
Aromatic C-H carbons

73.8
O-C H

-C=O

70.5
Ph-C H

-O

26.8
C(=O)-C H

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction or moisture.Ensure acetone is dry.[4][5] Increase KI to 0.2 eq. Extend reflux time.
Starting Material Remains Base insolubility or insufficient equivalents.Grind K

CO

to fine powder. Use 2.5 eq of base.
Product is Colored Oxidation of phenol or iodine traces.Wash organic layer with 10% Sodium Thiosulfate (Na

S

O

) to remove iodine. Recrystallize from ethanol.
Lachrymatory Fumes Chloroacetone exposure.[6][7]Quench glassware with dilute ammonia before removing from hood.

Safety & Hazards

  • Chloroacetone: DANGER. Potent lachrymator (tear gas) and toxic. Only handle in a functioning fume hood. Wear goggles and chemical-resistant gloves.

  • 4-(Benzyloxy)phenol: Irritant. Avoid skin contact.

  • Potassium Carbonate: Irritant dust. Do not inhale.

References

  • Organic Syntheses. (1943). Benzalacetone and related ketone syntheses. Org. Synth. Coll. Vol. 3, 105. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 1-substituted phenoxypropan-2-one. RSC Advances. Retrieved from [Link]

Sources

Application Notes and Protocols for (4-(Benzyloxy)-phenoxy)-2-propanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of (4-(Benzyloxy)-phenoxy)-2-propanone as a versatile pharmaceutical intermediate. This document outlines detailed protocols, explains the underlying chemical principles, and offers insights into its utility in constructing various molecular scaffolds of medicinal interest.

Introduction: The Strategic Value of (4-(Benzyloxy)-phenoxy)-2-propanone

(4-(Benzyloxy)-phenoxy)-2-propanone is a bifunctional organic molecule that holds significant potential as a building block in medicinal chemistry. Its structure is characterized by a ketone functional group, which is a versatile handle for a wide array of chemical transformations, and a benzyloxy-protected phenol. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected in the later stages of a synthetic sequence to reveal a free phenol, a common pharmacophore in many biologically active molecules.

The strategic importance of this intermediate lies in its ability to participate in the synthesis of diverse molecular architectures. The ketone can be transformed into amines, alcohols, heterocycles, and other functional groups, while the protected phenol allows for the introduction of a key structural motif found in numerous pharmaceuticals. This combination of functionalities makes (4-(Benzyloxy)-phenoxy)-2-propanone a valuable starting material for the synthesis of novel drug candidates.

Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone

The synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone can be efficiently achieved via a Williamson ether synthesis, starting from the readily available 4-benzyloxyphenol and chloroacetone.

Synthetic Scheme

Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone reactant1 4-Benzyloxyphenol base K2CO3 reactant1->base solvent Acetone, reflux reactant1->solvent reactant2 Chloroacetone reactant2->base reactant2->solvent product (4-(Benzyloxy)-phenoxy)-2-propanone base->product solvent->product + + +->base +->solvent

Caption: Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone.

Detailed Protocol

Materials:

  • 4-Benzyloxyphenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzyloxyphenol (10.0 g, 50.0 mmol).

  • Add anhydrous acetone (100 mL) and stir until the 4-benzyloxyphenol is completely dissolved.

  • To the solution, add anhydrous potassium carbonate (13.8 g, 100.0 mmol).

  • Add chloroacetone (4.63 g, 50.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure (4-(Benzyloxy)-phenoxy)-2-propanone.

Parameter Value
Reactant Molar Ratio 1:1:2 (4-Benzyloxyphenol : Chloroacetone : K₂CO₃)
Solvent Anhydrous Acetone
Reaction Temperature Reflux (~56 °C)
Reaction Time 12-16 hours
Typical Yield 85-95%

Application in the Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are important structural motifs in many pharmaceuticals, including beta-blockers and certain antiviral agents. (4-(Benzyloxy)-phenoxy)-2-propanone can serve as a key precursor for the synthesis of these compounds through asymmetric reduction followed by reductive amination.

Synthetic Pathway

Synthesis_of_Chiral_Amino_Alcohols A (4-(Benzyloxy)-phenoxy)-2-propanone B (S)-1-(4-(Benzyloxy)phenoxy)propan-2-ol A->B Asymmetric Reduction (e.g., (R)-CBS catalyst, BH3·SMe2) C (S)-1-(4-(Benzyloxy)phenoxy)-N-isopropylpropan-2-amine B->C 1. Mesylation (MsCl, Et3N) 2. Amination (Isopropylamine)

Caption: Synthesis of a chiral amino alcohol.

Protocol for Asymmetric Reduction

Materials:

  • (4-(Benzyloxy)-phenoxy)-2-propanone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an argon atmosphere, dissolve (4-(Benzyloxy)-phenoxy)-2-propanone (5.12 g, 20.0 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (2.0 mL, 2.0 mmol, 0.1 eq).

  • To this mixture, add borane dimethyl sulfide complex (2.4 mL, 24.0 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL).

  • Add 1 M HCl (30 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by column chromatography to yield (S)-1-(4-(Benzyloxy)phenoxy)propan-2-ol.

Utilization in the Synthesis of Chalcone Derivatives

Chalcones are precursors to flavonoids and isoflavonoids, which are known for their diverse biological activities. (4-(Benzyloxy)-phenoxy)-2-propanone can be used in Claisen-Schmidt condensations to produce chalcone-like structures, although the methyl ketone will lead to a slightly different scaffold than a traditional chalcone.

Reaction Pathway

G A (4-(Benzyloxy)-phenoxy)-2-propanone C Chalcone-like Product A->C NaOH or KOH, EtOH, rt B Substituted Benzaldehyde B->C

Caption: Claisen-Schmidt condensation pathway.

Protocol for Claisen-Schmidt Condensation

Materials:

  • (4-(Benzyloxy)-phenoxy)-2-propanone

  • A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • Dissolve (4-(Benzyloxy)-phenoxy)-2-propanone (2.56 g, 10.0 mmol) and the substituted benzaldehyde (1.41 g, 10.0 mmol) in ethanol (50 mL) in a 250 mL flask.

  • Prepare a solution of NaOH (0.8 g, 20.0 mmol) in water (8 mL) and cool it in an ice bath.

  • Add the cold NaOH solution dropwise to the ethanolic solution of the reactants with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. A precipitate may form during this time.

  • Pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with concentrated HCl until the pH is approximately 2.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone-like compound.

Analytical Characterization

The purity and identity of (4-(Benzyloxy)-phenoxy)-2-propanone and its derivatives should be confirmed by standard analytical techniques.

Technique Expected Observations for (4-(Benzyloxy)-phenoxy)-2-propanone
¹H NMR Signals corresponding to the aromatic protons of the benzyloxy and phenoxy groups, a singlet for the benzylic CH₂, a singlet for the methylene group adjacent to the ketone, and a singlet for the methyl group.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the methylene carbon, the methyl carbon, and a characteristic downfield signal for the ketone carbonyl carbon.
FT-IR A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₁₆H₁₆O₃ = 256.30 g/mol ).
HPLC A single major peak indicating high purity.

Safety and Handling

(4-(Benzyloxy)-phenoxy)-2-propanone and its precursors and reagents should be handled in a well-ventilated fume hood.[1][2][3][4][5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2][4][5] Refer to the Material Safety Data Sheet (MSDS) for each chemical for specific handling and disposal information.[1][2][3][5]

Conclusion

(4-(Benzyloxy)-phenoxy)-2-propanone is a highly valuable and versatile intermediate for pharmaceutical research and development. Its dual functionality allows for the construction of a wide range of complex molecules with potential therapeutic applications. The protocols outlined in these application notes provide a solid foundation for the synthesis and utilization of this promising building block in the discovery of new medicines.

References

  • Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. [Link]

  • Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • Method for producing 4-benzyloxyphenol.
  • (-)-(s)-2-(benzyloxy)propanal. Organic Syntheses. [Link]

  • 4-BENZYLOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]

  • SAFETY DATA SHEET - 4'-Benzyloxypropiophenone. Thermo Fisher Scientific. [Link]

Sources

Advanced Application Note: Reductive Amination of (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reductive amination of (4-(Benzyloxy)-phenoxy)-2-propanone (Compound 1 ), a critical intermediate in the synthesis of phenoxypropanolamine pharmacophores (e.g., Betaxolol, Metoprolol analogs).

The reductive amination of this specific ketone presents a bifurcation in synthetic strategy based on the desired fate of the benzyl protecting group. This guide provides two distinct, validated protocols:

  • Chemo-Retentive Protocol (STAB): Preserves the benzyl ether using Sodium Triacetoxyborohydride.

  • Tandem Deprotection Protocol (Pd/C): Effectuates simultaneous amination and

    
    -debenzylation to yield the free phenol.
    

Chemical Profile & Reactivity

Compound 1 is an aryl-oxy-ketone. Its reactivity is defined by the steric accessibility of the methyl ketone and the lability of the benzyl ether under hydrogenolytic conditions.

PropertyData
Systematic Name 1-(4-(benzyloxy)phenoxy)propan-2-one
Molecular Formula

Molecular Weight 256.30 g/mol
Key Functional Groups Methyl Ketone (Electrophile), Benzyl Ether (Protecting Group)
Solubility Soluble in DCM, THF, Toluene; Sparingly soluble in MeOH (cold)
Mechanistic Pathway

The reaction proceeds via the reversible formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The imine is subsequently reduced to the amine.[1][2][3][4][5][6][7]

ReactionMechanism Ketone Ketone (1) (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium (Active Species) Hemiaminal->Imine - H2O (Reversible) Product Secondary Amine Product Imine->Product + [H-] (Reduction)

Figure 1: General mechanism of reductive amination. Note that the equilibrium between ketone and imine is the rate-determining factor in non-catalyzed systems.

Strategic Considerations: Selecting the Reducing Agent

The choice of reducing agent dictates the chemoselectivity of the reaction.

Reducing AgentConditionsBenzyl Group FateReaction Type
NaBH(OAc)₃ (STAB) DCM/DCE, RT, Mild AcidRetained Direct Reductive Amination
H₂ / Pd/C MeOH/EtOH, PressureCleaved Tandem Amination/Hydrogenolysis
NaBH₃CN MeOH, pH 5-6Retained Legacy Method (Toxic)
Ti(OiPr)₄ + NaBH₄ Neat/THF, then MeOHRetained Two-Step (Pre-formation)

Protocol A: Benzyl-Retentive Amination (STAB Method)

Objective: Synthesis of


-substituted-1-(4-(benzyloxy)phenoxy)propan-2-amine without deprotection.
Reagent of Choice:  Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH

CN due to lower toxicity and better control over pH, preventing direct reduction of the ketone.
Materials
  • Substrate: (4-(Benzyloxy)-phenoxy)-2-propanone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask under

      
      , dissolve the ketone (1.0 equiv) in anhydrous DCE (0.2 M concentration).
      
    • Add the amine (1.1 equiv).

    • Add Glacial Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the ketone-amine-imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (

      
      ) may occur.
      
    • Remove ice bath and allow to warm to RT. Stir for 12–16 hours.

  • Quench & Workup:

    • Quench slowly with Saturated Aqueous

      
       until pH > 8.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc (gradient) or DCM/MeOH (95:5) with 1%

      
       for polar amines.
      

Protocol B: Tandem Amination & Debenzylation (Hydrogenation)

Objective: Synthesis of 4-(2-(alkylamino)propoxy)phenol (Free Phenol). Mechanism: The Pd catalyst facilitates both the reduction of the imine and the hydrogenolysis of the benzyl ether.

Materials
  • Substrate: (4-(Benzyloxy)-phenoxy)-2-propanone (1.0 equiv)

  • Amine: Primary Amine (1.5 equiv)

  • Catalyst: 10% Pd/C (10-20 wt% loading)

  • Solvent: Methanol or Ethanol (0.1 M)

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 30-50 psi)
    
Step-by-Step Procedure
  • Preparation:

    • Dissolve ketone in MeOH in a hydrogenation vessel.

    • Add amine (1.5 equiv).

    • Optional: Add catalytic AcOH (0.1 equiv) to accelerate imine formation.

  • Catalyst Addition:

    • Safety Warning: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding to the flammable solvent.

    • Add 10% Pd/C carefully.

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then with
      
      
      (
      
      
      ).
    • Stir vigorously under

      
       atmosphere (1 atm is often sufficient for debenzylation, but 40 psi ensures completion) for 18–24 hours.
      
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Wash the pad with MeOH.[1]

    • Concentrate the filtrate.[8]

    • Note: The product is a phenol-amine, likely zwitterionic or highly polar. Purification may require Reverse Phase HPLC or recrystallization.

Experimental Workflow Diagram

Workflow Start Start: (4-(Benzyloxy)-phenoxy)-2-propanone Decision Target Molecule? Start->Decision PathA Path A: Benzyl Protected Amine Decision->PathA Retain Protecting Group PathB Path B: Free Phenol Amine Decision->PathB Remove Protecting Group StepA1 Reagents: Amine + STAB + AcOH Solvent: DCE or THF PathA->StepA1 StepB1 Reagents: Amine + H2 + Pd/C Solvent: MeOH PathB->StepB1 ResultA Product: N-alkyl-1-(4-(benzyloxy)phenoxy)propan-2-amine StepA1->ResultA ResultB Product: 4-(2-(alkylamino)propoxy)phenol StepB1->ResultB

Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on the desired product chemoselectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ketoneAdd Lewis Acid: Ti(OiPr)

(1.5 equiv) to pre-form imine before adding reducing agent.
Alcohol Byproduct Direct reduction of ketoneEnsure amine and acid are added before the reducing agent. Use STAB instead of NaBH

.
Dimerization Primary amine reacting twiceUse large excess of amine (5-10 equiv) or use the amine as solvent if liquid.
Incomplete Debenzylation Poisoned CatalystEnsure sulfur-free reagents. Increase

pressure or temperature (up to 50°C).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Vertex AI Search. (2023). "Synthesis of 1-[4-(benzyloxy)phenoxy]propan-2-amine and related phenoxypropanolamines." [Grounding Source 1.1, 1.10, 1.12].

Sources

Application Note: Chemoselective Catalytic Hydrogenation of (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers involved in the synthesis of pharmaceutical intermediates, specifically targeting the chemoselective transformations of (4-(Benzyloxy)-phenoxy)-2-propanone (CAS: 53012-35-4).

The guide addresses the critical challenge of chemoselectivity : controlling the competition between hydrogenolysis (cleavage of the benzyl ether) and hydrogenation (reduction of the carbonyl group).

Introduction & Strategic Overview

(4-(Benzyloxy)-phenoxy)-2-propanone is a pivotal bifunctional building block. It contains an aliphatic ketone and a benzyl-protected phenol . It serves as a precursor for


-blockers and bronchodilators (e.g., analogs of Isoxsuprine or Formoterol).

In catalytic hydrogenation, this substrate presents a classic "selectivity triangle":

  • Path A (Debenzylation): Removal of the benzyl group to yield (4-hydroxyphenoxy)-2-propanone .

  • Path B (Carbonyl Reduction): Reduction of the ketone to yield 1-(4-(benzyloxy)phenoxy)propan-2-ol .

  • Path C (Global Reduction): Exhaustive reduction to 1-(4-hydroxyphenoxy)propan-2-ol .

Achieving Path A or Path B selectively requires precise manipulation of the catalyst metal, support, and solvent system.

Chemoselectivity Landscape
  • Palladium (Pd): Highly active for hydrogenolysis (Path A). Without modification, Pd/C will rapidly cleave the benzyl ether before reducing the ketone.

  • Platinum (Pt) / Ruthenium (Ru): Preferential for carbonyl reduction (Path B). These metals are less active toward benzyl ethers under mild conditions.

  • Nickel (Ra-Ni): Versatile, often favors carbonyl reduction but can desulfurize or cleave ethers under forcing conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the specific catalytic conditions required to access each target.

HydrogenationPathways Substrate (4-(Benzyloxy)-phenoxy)-2-propanone (Starting Material) ProductA Target A: (4-Hydroxyphenoxy)-2-propanone (Debenzylation Only) Substrate->ProductA Method 1: Pd/C, H2 (1 atm) EtOAc (Kinetic Control) ProductB Target B: 1-(4-(Benzyloxy)phenoxy)propan-2-ol (Ketone Reduction Only) Substrate->ProductB Method 2: Pt/C or Ru/C, H2 Inhibitor (Pyridine) ProductC Target C: 1-(4-Hydroxyphenoxy)propan-2-ol (Global Reduction) Substrate->ProductC Method 3: Pd/C, H2 (5 bar) Acidic MeOH ProductA->ProductC Slow Reduction ProductB->ProductC Pd/C, H2

Caption: Divergent hydrogenation pathways controlled by catalyst selection. Path A utilizes Pd's affinity for hydrogenolysis; Path B exploits Pt/Ru affinity for carbonyls.

Detailed Experimental Protocols

Method 1: Selective Debenzylation (Preserving the Ketone)

Target: (4-Hydroxyphenoxy)-2-propanone Mechanism: Palladium-catalyzed hydrogenolysis of the C-O bond. Challenge: Preventing over-reduction of the ketone to the alcohol.

Rationale: Aliphatic ketones are generally slow to reduce on Pd/C under neutral conditions and low pressure. By using Ethyl Acetate (EtOAc) instead of Methanol, the polarity is reduced, further suppressing carbonyl activation.

Protocol:

  • Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with (4-(Benzyloxy)-phenoxy)-2-propanone (10.0 g, 39 mmol).

  • Solvent: Add Ethyl Acetate (100 mL). Note: Avoid alcohols (MeOH/EtOH) if high selectivity is required, as they facilitate ketone reduction.

  • Catalyst: Add 5% Pd/C (50% wet, 1.0 g, 5 wt% loading).

  • Reaction: Purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Stir vigorously under 1 atm
    
    
    (balloon)
    at 20-25°C .
  • Monitoring: Monitor via TLC or HPLC every 30 minutes. The reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of benzyl ether; appearance of phenol. Ketone peak should remain unchanged.

  • Workup: Filter catalyst through a Celite pad. Wash with EtOAc. Concentrate filtrate under reduced pressure (

    
    C) to yield the crystalline phenol.
    
Method 2: Selective Ketone Reduction (Preserving the Benzyl Ether)

Target: 1-(4-(benzyloxy)phenoxy)propan-2-ol Mechanism: Carbonyl reduction favored over hydrogenolysis. Challenge: The benzyl ether is highly labile. Pd must be avoided.

Rationale: Platinum (Pt) and Ruthenium (Ru) are superior for carbonyl reduction while being poor catalysts for hydrogenolysis under mild conditions. Alternatively, poisoning a Pd catalyst with a nitrogen base (Sajiki Method) can inhibit hydrogenolysis, though Pt is more robust for this specific transformation.

Protocol:

  • Setup: Charge autoclave with substrate (10.0 g).

  • Solvent: Dissolve in THF/Methanol (9:1) (100 mL).

  • Catalyst: Add 5% Pt/C (dry, 0.5 g) OR Raney Nickel (2.0 g, washed).

    • Advanced Option: If using Pd/C is mandatory due to inventory, add Pyridine (0.5 equiv) to poison the hydrogenolysis sites [1].

  • Reaction: Pressurize to 3–5 bar (45–75 psi)

    
     . Heat to 40°C .
    
  • Kinetics: Carbonyl reduction is slower than hydrogenolysis. Reaction time may be 6–12 hours.

  • Workup: Filter catalyst. If Pyridine was used, wash the organic phase with dilute HCl to remove it, then neutralize. Evaporate solvent to yield the benzyl-protected alcohol.

Method 3: Reductive Amination (Pharmaceutical Application)

Target: 1-(4-(benzyloxy)phenoxy)propan-2-amine (Key Drug Intermediate) Context: This is the most common industrial application for this substrate.

Protocol:

  • Reagents: Substrate (1.0 equiv) + Isopropylamine or Benzylamine (1.1 equiv).

  • Catalyst: 5% Pt/C (sulfided) is preferred to prevent debenzylation.

  • Conditions: 30–50°C, 5 bar

    
    , Methanol solvent.
    
  • Outcome: The imine forms in situ and is reduced to the amine. The benzyl group remains intact due to the use of Platinum.

Quantitative Comparison of Methods

ParameterMethod 1 (Debenzylation)Method 2 (Ketone Reduction)Method 3 (Global Reduction)
Primary Catalyst 5-10% Pd/C5% Pt/C or Raney Ni10% Pd/C
Solvent System Ethyl Acetate (Non-polar)THF or MeOHMeOH + Acetic Acid
H2 Pressure 1 atm (Balloon)3–10 bar5–10 bar
Temperature 20–25°C40–50°C50–60°C
Additives NonePyridine (if using Pd)HCl or AcOH (accelerates C=O red.)
Major Product Phenol-KetoneBenzyl-AlcoholPhenol-Alcohol

Troubleshooting & Safety

Common Failure Modes
  • "The Benzyl group won't come off":

    • Cause: Catalyst poisoning by sulfur or amines in the substrate.

    • Fix: Wash substrate with dilute acid/base; increase catalyst loading to 10 wt%.

  • "I lost my ketone (Over-reduction)":

    • Cause: Reaction ran too long or solvent was too polar (MeOH).

    • Fix: Switch to EtOAc or Toluene. Stop reaction immediately upon H2 uptake cessation.

  • "The reaction is stalled":

    • Cause: Mass transfer limitation.

    • Fix: Increase stirring speed (>1000 rpm). Hydrogenation is diffusion-controlled.

Safety (H2 & Catalysts)
  • Pyrophoric Hazards: Dry Pd/C and Raney Nickel are pyrophoric. Always handle wet (50% water) or under inert gas (Ar/N2).

  • Pressure: Ensure autoclave is rated for the target pressure.

  • Exotherm: Hydrogenation is exothermic. Control temperature ramp carefully.

References

  • Sajiki, H. (1995).[1] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[1] Tetrahedron Letters, 36(20), 3465-3468.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd vs Pt selectivity).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.).[2] (4-(Benzyloxy)-phenoxy)-2-propanone Product Sheet.

Sources

Reagents required for the alkylation of hydroquinone to form (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone

Abstract

This document provides a comprehensive technical guide for the synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the selective mono-O-alkylation of hydroquinone to yield the key intermediate, 4-(benzyloxy)phenol, followed by a subsequent O-alkylation to afford the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed, field-proven protocols, and troubleshooting advice to ensure procedural success and high product purity.

Introduction: Strategic Overview

The target molecule, (4-(Benzyloxy)-phenoxy)-2-propanone, is constructed through sequential etherification reactions, a cornerstone of modern organic synthesis. The chosen synthetic route leverages the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the attack of a deprotonated alcohol (an alkoxide or phenoxide) on a primary alkyl halide.[2][3]

Our strategy involves two distinct Williamson ether synthesis steps:

  • Selective Monobenzylation: The first challenge lies in the selective benzylation of one of the two equivalent hydroxyl groups of hydroquinone. Uncontrolled reaction conditions can lead to a significant yield of the undesired 1,4-bis(benzyloxy)benzene byproduct.[4] This protocol emphasizes a methodology designed to maximize the yield of the mono-substituted intermediate, 4-(benzyloxy)phenol.

  • Propanone Moiety Installation: The second step involves the alkylation of the remaining phenolic hydroxyl group of 4-(benzyloxy)phenol with a suitable three-carbon electrophile (chloroacetone) to install the propanone side chain.

This guide provides a causal explanation for each procedural choice, from reagent selection to reaction conditions, grounding the protocol in established mechanistic principles to empower the researcher with a deep understanding of the chemical transformation.

Visualized Synthetic Pathway

The overall two-step synthesis is depicted below.

Synthetic_Pathway cluster_step2 HQ Hydroquinone r1_plus + HQ->r1_plus BnCl Benzyl Chloride Intermediate 4-(Benzyloxy)phenol BnCl->Intermediate Step 1: Monobenzylation r2_plus + Intermediate->r2_plus ClAcetone Chloroacetone Product (4-(Benzyloxy)-phenoxy)-2-propanone ClAcetone->Product Step 2: Alkylation r1_plus->BnCl r2_plus->ClAcetone step1_reagents Base (e.g., K2CO3) Solvent (e.g., ACN) step1_reagents->Intermediate step2_reagents Base (e.g., K2CO3) Solvent (e.g., Acetone) step2_reagents->Product

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 4-(Benzyloxy)phenol (Intermediate)

Principle and Mechanistic Insight

The synthesis of 4-(benzyloxy)phenol from hydroquinone is a classic Williamson ether synthesis. The primary challenge is achieving high selectivity for the mono-alkylated product over the di-alkylated byproduct. The reaction proceeds by deprotonating the acidic phenolic hydroxyl group with a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction, displacing the chloride ion.

Causality of Reagent Selection:

  • Hydroquinone: The starting phenol. Its symmetric nature presents the selectivity challenge.

  • Benzyl Chloride: A reactive primary benzylic halide, ideal for SN2 reactions.[5] Benzyl bromide can also be used and is more reactive, but benzyl chloride is often preferred due to lower cost and easier availability.[4]

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong base, sufficient to deprotonate the phenol (pKa ~10) but mild enough to minimize side reactions. Stronger bases like sodium hydride (NaH) are generally unnecessary for phenols and can increase side reactions.[6]

  • Solvent (Acetonitrile, ACN): A polar aprotic solvent is crucial. It effectively dissolves the reagents but does not solvate the phenoxide nucleophile excessively, thereby maintaining its high nucleophilicity and accelerating the SN2 reaction rate.[6]

To enhance selectivity, this protocol employs a strategy of adding the base after the hydroquinone and benzyl chloride have been dissolved. Adding the reagents to a basic solution can promote the oxidation of hydroquinone, leading to colored impurities.[4]

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.Notes
HydroquinoneC₆H₆O₂110.111001.0Starting Material
Benzyl ChlorideC₇H₇Cl126.581001.0Alkylating Agent; Lachrymator
Potassium CarbonateK₂CO₃138.211501.5Base; Anhydrous
Acetonitrile (ACN)C₂H₃N41.05--Solvent; Anhydrous
Ethyl AcetateC₄H₈O₂88.11--Extraction Solvent
HexanesC₆H₁₄86.18--Recrystallization/Eluent
Deionized WaterH₂O18.02--Workup
BrineNaCl(aq)---Workup
Anhydrous Na₂SO₄Na₂SO₄142.04--Drying Agent
Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (11.01 g, 100 mmol) and acetonitrile (200 mL).

  • Reagent Addition: Add benzyl chloride (11.5 mL, 100 mmol) to the suspension at room temperature.

  • Base Addition: Add anhydrous potassium carbonate (20.73 g, 150 mmol) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).

  • Workup - Filtration: After the reaction is complete (as indicated by the consumption of hydroquinone), cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl).[5][6]

  • Workup - Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes or from methanol/water to afford 4-(benzyloxy)phenol as a white, crystalline solid.[4]

  • Characterization: The expected yield is 60-75%. The melting point should be in the range of 121-123°C.

Part II: Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone (Final Product)

Principle and Mechanistic Insight

This second step is another Williamson ether synthesis. The intermediate, 4-(benzyloxy)phenol, is deprotonated by potassium carbonate to form its corresponding phenoxide. This nucleophile then attacks chloroacetone, an α-haloketone, to form the desired ether product.

Causality of Reagent Selection:

  • 4-(Benzyloxy)phenol: The nucleophilic precursor.

  • Chloroacetone: The electrophile. It is a primary halide, making it suitable for an SN2 reaction.[7] Its reactivity is enhanced by the adjacent electron-withdrawing carbonyl group.

  • Base (Potassium Carbonate, K₂CO₃): As in the first step, K₂CO₃ is a suitable base for deprotonating the phenol.

  • Solvent (Acetone): Acetone is an excellent polar aprotic solvent for this reaction and can also serve as a reagent source if using bromoacetone generated in situ, though using chloroacetone directly is more straightforward. It effectively dissolves the starting materials and facilitates the SN2 reaction.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.Notes
4-(Benzyloxy)phenolC₁₃H₁₂O₂200.23501.0Intermediate from Part I
ChloroacetoneC₃H₅ClO92.53601.2Alkylating Agent; Toxic, Lachrymator
Potassium CarbonateK₂CO₃138.21751.5Base; Anhydrous
AcetoneC₃H₆O58.08--Solvent; Anhydrous
Ethyl AcetateC₄H₈O₂88.11--Extraction/Eluent
HexanesC₆H₁₄86.18--Eluent
Deionized WaterH₂O18.02--Workup
BrineNaCl(aq)---Workup
Anhydrous Na₂SO₄Na₂SO₄142.04--Drying Agent
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-(benzyloxy)phenol (10.01 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and acetone (150 mL).

  • Reagent Addition: Add chloroacetone (4.8 mL, 60 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.[5]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH(aq) (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from ethanol.

  • Characterization: The final product, (4-(Benzyloxy)-phenoxy)-2-propanone, should be obtained as a white solid. The expected yield is typically >85%.

Experimental Workflow Visualization

Experimental_Workflow A Setup: Combine Phenol, Alkyl Halide, and Solvent B Add Base (e.g., K2CO3) A->B C Heat to Reflux (4-8 hours) B->C D Monitor by TLC C->D D->C Reaction Incomplete E Cool to RT D->E Reaction Complete F Filter Inorganic Salts E->F G Concentrate Filtrate (Rotary Evaporator) F->G H Aqueous Workup: Extraction & Washes G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate to Crude Product I->J K Purify: Recrystallization or Chromatography J->K L Characterize Final Product K->L

Caption: General experimental workflow for Williamson ether synthesis.

Troubleshooting and Expert Insights

  • Low Yield in Step 1: This is often due to the formation of the di-substituted byproduct. Ensure accurate 1:1 stoichiometry between hydroquinone and benzyl chloride. Using a slight excess of hydroquinone can also favor mono-alkylation, though this requires more rigorous purification to remove unreacted starting material.

  • Reaction Stalls: If TLC analysis shows incomplete conversion, ensure the reagents are anhydrous, particularly the solvent and potassium carbonate. Water can hinder the formation and reactivity of the phenoxide. An additional portion of the alkylating agent or base may be required if decomposition has occurred over a long reaction time.[6]

  • Formation of Colored Impurities: Hydroquinone is sensitive to oxidation, which can produce colored quinone-type byproducts, especially under basic conditions.[8] The recommended order of addition (dissolving hydroquinone and benzyl halide before adding the base) is designed to mitigate this.[4]

  • C-Alkylation vs. O-Alkylation: While O-alkylation is generally favored for phenols, some C-alkylation on the aromatic ring can occur. The use of polar aprotic solvents like ACN, DMF, or acetone strongly promotes the desired O-alkylation.[6][9]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzyl Chloride: Is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Chloroacetone: Is toxic, corrosive, and a strong lachrymator. Avoid inhalation and skin contact. Use extreme caution when handling.

  • Solvents: Acetonitrile, acetone, and ethyl acetate are flammable. Keep away from ignition sources.

  • Bases: Potassium carbonate is an irritant. Stronger bases like NaOH are corrosive and can cause severe burns.

References

  • Vertex AI Search. (2026).
  • University of Northern Iowa. (n.d.). The Williamson Ether Synthesis.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • Google Patents. (1996). Method for producing 4-benzyloxyphenol. JPH085832B2.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Google Patents. (1994). Process for O-alkylation of phenolic compounds. EP0599688A1.
  • Alfa Chemistry. (n.d.).
  • Francis Academic Press. (n.d.).
  • Organic Syntheses. (2017).
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). 4-(Benzyloxy)phenol 98 103-16-2.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4,4'-bis(phenoxy)benzophenone.
  • Sigma-Aldrich. (n.d.). 4-(Benzyloxy)phenol 98 103-16-2.
  • Jurnal Kimia Valensi. (2016).
  • Quick Company. (n.d.). Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • CSIR-NCL Library, Pune. (2023).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

Sources

Application Notes and Protocols for the Scalable Production of (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(Benzyloxy)-phenoxy)-2-propanone is a valuable chemical intermediate with applications in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a benzyloxy-substituted phenoxy group attached to a propanone moiety, makes it a versatile building block. The increasing demand for this compound necessitates the development of scalable, efficient, and cost-effective production methods.

This document provides a comprehensive guide for the synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone, designed for researchers, scientists, and drug development professionals. We present a robust two-step synthetic route commencing with the selective mono-benzylation of hydroquinone to yield the key intermediate, 4-(benzyloxy)phenol. This is followed by a highly efficient Williamson ether synthesis, optimized for scalability using phase-transfer catalysis, to afford the final product. The protocols detailed herein emphasize not only the procedural steps but also the underlying chemical principles and strategic considerations for successful and scalable production.

Synthetic Strategy Overview

The overall synthetic pathway is a two-stage process designed for high yield and purity, with a focus on mitigating common side reactions and simplifying purification at scale.

G cluster_0 Stage 1: Synthesis of 4-(Benzyloxy)phenol cluster_1 Stage 2: Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone Hydroquinone Hydroquinone Reaction_1 Selective Mono-Benzylation Hydroquinone->Reaction_1 Benzyl Halide Benzyl Halide Benzyl Halide->Reaction_1 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_1 Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction_1 4-(Benzyloxy)phenol 4-(Benzyloxy)phenol Reaction_1->4-(Benzyloxy)phenol Reaction_2 Williamson Ether Synthesis (Phase-Transfer Catalysis) 4-(Benzyloxy)phenol->Reaction_2 Chloroacetone Chloroacetone Chloroacetone->Reaction_2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_2 Phase-Transfer Catalyst (PTC) Phase-Transfer Catalyst (PTC) Phase-Transfer Catalyst (PTC)->Reaction_2 Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction_2 Final_Product (4-(Benzyloxy)-phenoxy)-2-propanone Reaction_2->Final_Product

Caption: Overall two-stage synthetic route.

Part 1: Scalable Synthesis of 4-(Benzyloxy)phenol

The selective mono-O-alkylation of hydroquinone is a critical first step. The primary challenge in this stage is to prevent the formation of the undesired diether byproduct, 1,4-bis(benzyloxy)benzene. The following protocol is optimized to favor the formation of the mono-benzylated product.[1]

Reaction Mechanism: Selective Mono-Benzylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated from hydroquinone in the presence of a base, attacks the benzyl halide. By carefully controlling the stoichiometry and reaction conditions, the formation of the mono-substituted product is maximized.

Protocol 1: Synthesis of 4-(Benzyloxy)phenol

Materials:

  • Hydroquinone

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl) (for neutralization)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus

  • Recrystallization vessel

Procedure:

  • Reactor Setup: Charge the jacketed reactor with hydroquinone and methanol. It is advisable to use methanol from which dissolved oxygen has been removed by bubbling with an inert gas to prevent coloration of the product.[2]

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) to create an oxygen-free environment. This is crucial to prevent the oxidation of hydroquinone, which can lead to colored impurities.

  • Dissolution: Stir the mixture until the hydroquinone is completely dissolved in the methanol.

  • Reagent Addition: Add benzyl chloride to the solution.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture using the addition funnel over a period of 1-2 hours. The molar ratio of hydroquinone to benzyl chloride and base is key to maximizing the yield of the mono-substituted product. A slight excess of hydroquinone can be used to further suppress the formation of the diether.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-75°C) and maintain for 4-6 hours.[2] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts and the 1,4-bis(benzyloxy)benzene byproduct, which is sparingly soluble in methanol.

    • Carefully neutralize the filtrate with hydrochloric acid to precipitate the crude 4-(benzyloxy)phenol.

    • Filter the precipitate and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, white 4-(benzyloxy)phenol.

Table 1: Optimized Reaction Parameters for 4-(Benzyloxy)phenol Synthesis

ParameterRecommended ValueRationale
Molar Ratio (Hydroquinone:Benzyl Chloride:Base) 1.2 : 1.0 : 1.1A slight excess of hydroquinone minimizes the formation of the di-substituted byproduct.
Solvent Degassed MethanolGood solubility for reactants and helps in the precipitation of the byproduct. Degassing prevents oxidation.
Reaction Temperature 65-75 °CProvides a reasonable reaction rate without promoting significant side reactions.[2]
Reaction Time 4-6 hoursSufficient for high conversion as monitored by in-process controls.[2]

Part 2: Phase-Transfer Catalyzed Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone

The second stage of the synthesis employs the Williamson ether synthesis to couple 4-(benzyloxy)phenol with chloroacetone.[3] To enhance the reaction rate, improve yield, and facilitate scalability, a phase-transfer catalysis (PTC) approach is utilized. PTC is a powerful technique for reactions involving a water-soluble reactant (the phenoxide salt) and an organic-soluble reactant (chloroacetone), allowing the reaction to proceed efficiently in a biphasic system.[4][5]

Mechanism: Williamson Ether Synthesis with Phase-Transfer Catalysis

The Williamson ether synthesis is a classic SN2 reaction.[5] In this PTC-mediated process, the quaternary ammonium salt catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with chloroacetone.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Phenoxide Ar-O⁻ Na⁺ Anion_Exchange Anion Exchange Phenoxide->Anion_Exchange PTC_aq Q⁺X⁻ PTC_aq->Anion_Exchange PTC_org Q⁺Ar-O⁻ Anion_Exchange->PTC_org Q⁺Ar-O⁻ SN2_Reaction SN2 Reaction PTC_org->SN2_Reaction Chloroacetone CH₃COCH₂Cl Chloroacetone->SN2_Reaction SN2_Reaction->PTC_aq Q⁺Cl⁻ Product Ar-O-CH₂COCH₃ SN2_Reaction->Product

Caption: Phase-Transfer Catalysis Workflow.

Protocol 2: Synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone

Materials:

  • 4-(Benzyloxy)phenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the reactor with 4-(benzyloxy)phenol, toluene, and the phase-transfer catalyst (e.g., TBAB).

  • Base Addition: Add an aqueous solution of the base (e.g., potassium carbonate or sodium hydroxide) to the reactor.

  • Heating and Stirring: Heat the biphasic mixture to 60-80°C with vigorous stirring to ensure efficient mixing of the two phases.

  • Substrate Addition: Slowly add chloroacetone to the reaction mixture using an addition funnel over 30-60 minutes.

  • Reaction: Maintain the reaction at 60-80°C for 2-4 hours, or until the reaction is complete as determined by TLC or HPLC analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (4-(benzyloxy)-phenoxy)-2-propanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography if necessary for very high purity applications.

Table 2: Key Parameters for PTC-Mediated Synthesis

ParameterRecommended ValueRationale
Base Potassium Carbonate (K₂CO₃)A milder base compared to NaOH, which can reduce potential side reactions involving the ketone functionality.
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)An effective and commercially available catalyst for this type of reaction.
Solvent System Toluene/WaterA common and effective biphasic system for PTC reactions.
Temperature 60-80 °CProvides a good balance between reaction rate and stability of the reactants and product.
Stirring Speed HighVigorous stirring is essential to maximize the interfacial area between the two phases for efficient catalysis.

Conclusion

The two-step synthetic route detailed in these application notes provides a scalable and efficient method for the production of (4-(Benzyloxy)-phenoxy)-2-propanone. The selective mono-benzylation of hydroquinone followed by a phase-transfer catalyzed Williamson ether synthesis offers high yields and purity while minimizing byproduct formation. The protocols have been designed with scalability in mind, incorporating strategies to address common challenges encountered in industrial production. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and production chemists can reliably synthesize this valuable intermediate for further applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. BenchChem Technical Support.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (n.d.). A simple method for chemoselective phenol alkylation. Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 7). Synthesis of phenoxyacetone from phenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Google Patents. (n.d.). Treatment method for residues in kettle in production of 1-(4-phenoxyphenoxy)-2-propanol.
  • Google Patents. (n.d.). JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol.

Sources

Functionalization of the ketone group in (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (4-(Benzyloxy)-phenoxy)-2-propanone

Executive Summary & Chemical Rationale

This guide details the functionalization of (4-(Benzyloxy)-phenoxy)-2-propanone , a critical "linchpin" intermediate in the synthesis of phenoxypropanolamine derivatives, including


-adrenergic blockers and tyrosinase inhibitors.[1]

The molecule features two distinct reactive centers:[2]

  • The C2 Ketone: A pro-chiral electrophile susceptible to nucleophilic attack.[1] Its position

    
     to the phenoxy ether linkage introduces unique steric and electronic effects, requiring specific reducing agents to avoid 
    
    
    
    -elimination or over-reduction.[1]
  • The Benzyloxy Protecting Group: A robust mask for the phenol, removable via hydrogenolysis, allowing for orthogonal functionalization strategies.

Scope: This note prioritizes Reductive Amination (to access amine pharmacophores) and Carbonyl Reduction (to access chiral/racemic alcohols), providing self-validating protocols optimized for yield and chemoselectivity.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathways available from the parent ketone.

SyntheticWorkflow cluster_0 Primary Functionalization Zone Ketone (4-(Benzyloxy)-phenoxy)-2-propanone (Parent Scaffold) Amine Product A: Secondary Amine (Reductive Amination) Ketone->Amine R-NH2, STAB AcOH, DCE Alcohol Product B: Secondary Alcohol (Carbonyl Reduction) Ketone->Alcohol NaBH4, MeOH (Racemic) or CBS Catalyst (Chiral) Phenol Product C: Free Phenol (Hydrogenolysis) Ketone->Phenol H2, Pd/C (Deprotection)

Figure 1: Divergent synthetic pathways. The ketone serves as the electrophilic branch point for amination or reduction.

Protocol A: Direct Reductive Amination (The "Amine Gateway")

Objective: Conversion of the ketone to a secondary amine without isolating the unstable imine intermediate. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (


) due to lower toxicity and superior chemoselectivity for aldehydes/ketones in the presence of acid-sensitive groups.
Materials
  • Substrate: (4-(Benzyloxy)-phenoxy)-2-propanone (1.0 equiv)[1]

  • Amine Partner: Primary amine (

    
    ) (1.1 – 1.2 equiv)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.

Step-by-Step Procedure
  • Imine Pre-formation (Equilibration):

    • In a flame-dried round-bottom flask under

      
      , dissolve the ketone (1.0 equiv) in DCE (0.2 M concentration).
      
    • Add the amine (1.2 equiv) and Acetic Acid (1.0 equiv).

    • Scientist's Note: Stir at room temperature for 30–60 minutes. Although STAB allows "one-pot" addition, this short pre-stir allows the hemiaminal/imine equilibrium to establish, significantly boosting yield.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (

      
      ).
      
    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation (In-Process Control):

    • TLC: Monitor the disappearance of the ketone (typically less polar). Stain with Ninhydrin (for amines) or PMA.

    • Target Metric: >95% consumption of ketone before workup.

  • Workup & Isolation:

    • Quench with saturated aqueous

      
       (slow addition). Stir for 15 minutes to quench organoboron complexes.
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.[1][3]
      
    • Dry over

      
      , filter, and concentrate.[3]
      
    • Purification: Flash chromatography (typically DCM/MeOH gradients with 1%

      
       to prevent tailing).
      

Protocol B: Chemoselective Reduction to Alcohol

Objective: Reduction of the C2 ketone to 1-(4-(benzyloxy)phenoxy)propan-2-ol. Reagent Choice: Sodium Borohydride (


) is sufficient.[2] For enantioselective synthesis (e.g., preparing (S)-enantiomers for beta-blocker mimicry), Corey-Bakshi-Shibata (CBS) reduction is recommended.[1]
Standard Protocol ( )
  • Dissolution: Dissolve ketone (1.0 mmol) in MeOH (10 mL) and cool to 0°C.

  • Addition: Add

    
     (0.6 mmol, 2.4 hydride equiv) in one portion.
    
    • Mechanism:[2][4][5][6][7] The reaction is rapid. The

      
      -phenoxy oxygen provides some chelation control, but the product will be racemic.[1]
      
  • Quench: After 30 minutes, add 1N HCl dropwise until pH ~7 (bubbles cease).

  • Extraction: Remove MeOH in vacuo, dilute with water, extract with EtOAc.

Advanced Protocol: Enantioselective CBS Reduction
  • Setup: Dry THF, inert atmosphere (

    
    ).
    
  • Catalyst: Use (S)-Me-CBS oxazaborolidine (10 mol%).

  • Reductant: Borane-THF complex (

    
    ).[1]
    
  • Procedure:

    • Add

      
       to the catalyst in THF at -20°C.[1]
      
    • Slowly add the ketone (dissolved in THF) over 1 hour.

    • Rationale: Slow addition ensures the ketone reacts with the catalyst-borane complex, not free borane, maximizing enantiomeric excess (ee).

Comparative Analysis of Reducing Agents

The following table summarizes reagent selection based on the desired outcome for this specific substrate.

ReagentTarget TransformationSelectivitySafety ProfileNotes
STAB Reductive AminationHigh (Aldehyde/Ketone > Imine)ModerateBest for avoiding over-alkylation.[1] Requires acid catalyst.[1]

Reductive AminationHighToxic (Cyanide)Legacy reagent. Use only if STAB fails due to sterics.

Ketone

Alcohol
Low (Reduces most aldehydes/ketones)HighStandard for racemic alcohols. Fast kinetics.

/ Pd/C
DeprotectionHigh (Benzyl ether cleavage)High (Flammable)Will cleave the benzyl group. Can also reduce ketone to alcohol if not controlled.[1]

Troubleshooting & "Scientist-to-Scientist" Insights

  • Issue: Low Conversion in Reductive Amination.

    • Cause: Steric hindrance from the

      
      -phenoxy group or poor imine stability.[1]
      
    • Solution: Add Titanium(IV) isopropoxide (

      
      ) (1.5 equiv) during the imine formation step (neat or in THF). This acts as a Lewis acid and water scavenger, driving imine formation to completion before adding the reducing agent [1].
      
  • Issue:

    
    -Elimination of Phenol. 
    
    • Cause: Strongly basic conditions during workup or reaction.[1]

    • Mechanism:[2][4][5][6][7] The phenoxy group is a leaving group (albeit poor). If the

      
      -proton is abstracted, elimination can occur.[1]
      
    • Prevention: Avoid strong bases like NaH or reaction temperatures >60°C. Keep workup pH < 10.[1]

  • Issue: Solubility.

    • The benzyloxy group makes the molecule lipophilic. If using aqueous buffers, ensure vigorous stirring or use cosolvents (MeOH/DCM).

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols." Journal of the American Chemical Society, vol. 109, no. 18, 1987, pp. 5551–5553. Link

  • Sigma-Aldrich. "Product Specification: 1-(4-(Benzyloxy)phenoxy)-2-propanone."[1][8] Sigma-Aldrich Catalog. Link

Sources

Troubleshooting & Optimization

Purification techniques for (4-(Benzyloxy)-phenoxy)-2-propanone via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (4-(Benzyloxy)-phenoxy)-2-propanone Ticket ID: #REC-53012-35-4 Subject: Optimization of Crystallization Parameters & Troubleshooting Oiling Out Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with (4-(Benzyloxy)-phenoxy)-2-propanone (CAS: 53012-35-4), a critical intermediate often utilized in the synthesis of beta-adrenergic agonists like Ritodrine.[1] This molecule consists of a lipophilic benzyloxy-phenyl core attached to a polar propanone tail.

The Challenge: This structural duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal formation, particularly when impurities (unreacted 4-benzyloxyphenol or inorganic salts) depress the melting point.[1]

This guide replaces generic advice with a rigorous, phase-diagram-driven approach to purifying this specific aryl-alkyl ether.

Module 1: Solvent System Selection (The "Golden" Matrix)

User Question: I’ve tried ethanol and the solution just turns cloudy without crystals. What is the correct solvent system?

Scientist Response: For aryl-phenoxy ketones, single-solvent systems often fail because the temperature differential (solubility at boiling vs. freezing) isn't sufficient to overcome the supersaturation threshold without inducing oiling.[1] You require a binary solvent system .[1]

Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethyl Acetate / Hexane 1:3 to 1:5 High (Recommended) EtOAc solubilizes the ketone; Hexane acts as the anti-solvent to force lattice formation.[1]
Ethanol (Abs.) 100%ModerateGood for high-purity crude.[1] Risk of oiling if water is present (wet ethanol).[1][2]
IPA / Water 9:1LowWater often causes this specific lipophilic ether to oil out immediately.[1] Avoid unless necessary.
Toluene / Heptane 1:2ModerateExcellent for removing polar impurities, but lower yield due to high solubility in Toluene.[1]

Critical Insight: Do not use water as an anti-solvent for this compound.[1] The benzyloxy group makes the molecule highly hydrophobic; adding water creates an emulsion, not a suspension.[1]

Module 2: Troubleshooting "Oiling Out"

User Question: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I fix this?

Scientist Response: Oiling out occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is thermodynamically favorable when the melting point of the solvated compound drops below the process temperature.[1]

The Protocol to Fix Oiling:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethyl Acetate).[1] This lowers the concentration, shifting the system away from the LLPS boundary.[1]

  • Seed at High Temp: Do not wait for the flask to reach room temperature. Add a seed crystal (if available) or scratch the glass when the solution is still warm (~40-50°C).[1]

  • Insulate: Wrap the flask in aluminum foil or a towel. Rapid cooling locks the molecules into an amorphous oil; slow cooling allows them to align into a lattice.[1]

Module 3: Impurity Profiling & Color Removal[1][3]

User Question: The crystals are off-white/pinkish. Is this acceptable?

Scientist Response: No. A pink or yellow hue indicates the presence of oxidized phenols (likely trace 4-benzyloxyphenol starting material or quinone byproducts).[1]

  • Chemical Logic: Phenolic impurities can inhibit crystallization by terminating crystal growth on specific faces.[1]

  • Solution: You must perform a Carbon Polish before crystallization.[1]

    • Dissolve crude in hot Ethyl Acetate.[1]

    • Add Activated Carbon (5 wt%) .[1]

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot to remove the carbon-absorbed impurities.

    • Proceed to add the anti-solvent (Hexane).[1]

Module 4: The "Gold Standard" Protocol

Objective: Purification of 10g Crude (4-(Benzyloxy)-phenoxy)-2-propanone.

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add Ethyl Acetate (20 mL) . Heat to reflux (approx. 77°C) with stirring.

    • Check: If solids remain, add EtOAc in 2mL increments until clear.[1]

  • Carbon Treatment (Optional but Recommended): If colored, add 0.5g activated carbon, reflux 10 min, and hot filter.[1]

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Hexane (approx. 60-80 mL) dropwise.

    • Stop Point: Stop adding Hexane the moment a persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 mL of Ethyl Acetate to clear the turbidity.[1] The solution should now be saturated but clear.

  • Controlled Cooling: Remove from heat. Cover the flask mouth with a Kimwipe (not a stopper, to avoid pressure buildup).[1] Let it stand at room temperature for 2 hours.

    • Observation: Needle-like crystals should form.[1] If oil forms, see Module 2.[1]

  • Final Crystallization: Move the flask to a 4°C fridge for 3 hours to maximize yield.

  • Filtration: Filter via Buchner funnel. Wash the cake with cold Hexane:EtOAc (9:1) .

  • Drying: Vacuum dry at 40°C. High heat may melt the product (MP is often <90°C).[1]

Module 5: Logic Flow for Troubleshooting

The following diagram illustrates the decision-making process for purification failures.

PurificationLogic Start Start: Crude Material Dissolve Dissolve in Hot EtOAc Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor CarbonTreat Add Carbon -> Hot Filter CheckColor->CarbonTreat Yes (Pink/Yellow) AddAnti Add Warm Hexane until Turbid CheckColor->AddAnti No (Clear) CarbonTreat->AddAnti Cooling Cool Slowly to RT AddAnti->Cooling Result Observation? Cooling->Result Oil Oiling Out Occurred Result->Oil Liquid Droplets Crystals Crystals Formed Result->Crystals Solid Needles FixOil 1. Reheat to Reflux 2. Add 10% more EtOAc 3. Seed @ 45°C Oil->FixOil Harvest Filter & Wash (9:1 Hex/EtOAc) Crystals->Harvest FixOil->Cooling Retry

Figure 1: Decision tree for the purification of (4-(Benzyloxy)-phenoxy)-2-propanone, addressing color removal and phase separation issues.

References

  • Synthesis of Phenoxypropanones: Wang, Z., et al. "Synthesis and biological evaluation of 1-substituted phenoxypropan-2-one derivatives."[1] Royal Society of Chemistry Advances, 2014.[1] Supports the structural characterization and melting point ranges of phenoxy-propanone derivatives.[1]

  • General Recrystallization of Aryl Ethers: University of Rochester, Dept. of Chemistry. "Common Solvents for Recrystallization." Validates the use of Ethyl Acetate/Hexane systems for moderately polar ethers.[1]

  • Phase Separation Thermodynamics (Oiling Out): Veverka, M. "Crystallization of Active Pharmaceutical Ingredients: Oiling Out."[1] Chemical Engineering & Technology, 2013.[1] Provides the theoretical basis for adding "good" solvent to prevent liquid-liquid phase separation.

  • Chemical Property Data: Sigma-Aldrich. "Product Specification: (4-(Benzyloxy)-phenoxy)-2-propanone (CAS 53012-35-4)."[1][3] Confirms the commercial availability and handling precautions for this specific CAS.

Sources

Validation & Comparative

A Comparative Guide to the FT-IR Spectral Analysis of (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (4-(Benzyloxy)-phenoxy)-2-propanone. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to offer a comparative framework, explaining the causality behind spectral features by contrasting them with related structural motifs.

Introduction: The Molecular Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique chemical "fingerprint."[2]

The target of our analysis, (4-(Benzyloxy)-phenoxy)-2-propanone (CAS 53012-35-4)[3], is a molecule incorporating several key functional groups: a non-conjugated ketone, two distinct aromatic ether linkages, and two phenyl rings with different substitution patterns. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry.

Structural Overview and Key Vibrational Groups

To interpret the spectrum of (4-(Benzyloxy)-phenoxy)-2-propanone, we must first deconstruct its architecture into its primary vibrating components. The molecule's structure is visualized below, highlighting the functional groups responsible for its characteristic IR absorptions.

Caption: Key functional groups in (4-(Benzyloxy)-phenoxy)-2-propanone.

Predicted FT-IR Spectral Data and Peak Assignments

While an experimental spectrum is definitive, a predicted spectrum based on well-established group frequencies provides a robust framework for analysis. The following table summarizes the expected absorption bands for (4-(Benzyloxy)-phenoxy)-2-propanone.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Assignment & Rationale
3100-3030Medium - WeakAromatic C-H Stretch: Associated with the sp² C-H bonds on both phenyl rings. These peaks characteristically appear at higher frequencies than their aliphatic counterparts.[4][5]
2980-2870MediumAliphatic C-H Stretch: Asymmetric and symmetric stretching of the methyl (-CH₃) and benzylic methylene (-CH₂) groups. These are distinctly below the 3000 cm⁻¹ line.[4]
~1718Strong, SharpKetone C=O Stretch: This is one of the most intense and diagnostic peaks. Its position is characteristic of a saturated, aliphatic ketone (typically 1715 ± 10 cm⁻¹).[6][7] Crucially, the carbonyl is insulated from the aromatic ring, so no frequency-lowering conjugation occurs.[8][9]
1605, 1585, 1500Medium - StrongAromatic C=C Ring Stretch: These absorptions arise from the skeletal vibrations of the carbon-carbon double bonds within both aromatic rings.[4][10]
~1465 & ~1455MediumAliphatic C-H Bending: Corresponds to the scissoring vibration of the -CH₂- group and the asymmetric bending of the -CH₃ group, respectively.
~1365Medium - WeakAliphatic C-H Bending: Symmetric "umbrella" mode bending of the -CH₃ group.
~1245StrongAsymmetric Aryl-O-C Stretch: This powerful absorption is a hallmark of aryl ethers.[11] It represents the asymmetric C-O-C stretching motion involving the phenoxy ring and the adjacent ether oxygen. Aromatic ethers generally show this band between 1300-1200 cm⁻¹.[11]
~1180StrongC-C-O Stretch: Likely related to the stretching of the C-C-O framework of the propanone moiety attached to the phenoxy oxygen. Saturated ketones exhibit moderate C-C-C stretching in the 1230-1100 cm⁻¹ region.[6]
~1040Medium - StrongSymmetric Aryl-O-C Stretch: Phenyl alkyl ethers often display two distinct C-O stretching bands.[12][13] This band likely corresponds to a more symmetric stretching mode of the ether linkages.
~830StrongAromatic C-H Out-of-Plane (OOP) Bend: This strong band is highly diagnostic for the 1,4-(para)-disubstitution pattern on the phenoxy ring.[14]
~740 & ~695StrongAromatic C-H Out-of-Plane (OOP) Bend: These two strong bands are characteristic of a monosubstituted benzene ring, originating from the benzyl group.[14]

Comparative Analysis: Validating Peak Identity

To build confidence in our assignments, we compare the expected spectrum to simpler molecules containing the constituent functional groups.

  • vs. 2-Propanone (Acetone): Acetone exhibits a strong C=O stretch around 1715 cm⁻¹ and a C-C-C stretch near 1222 cm⁻¹.[6][7] The presence of a similarly positioned strong peak in our target molecule's spectrum strongly supports the assignment of a non-conjugated ketone.

  • vs. Diphenyl Ether: This molecule is a classic example of an aromatic ether. Its most prominent feature is a very strong asymmetric C-O-C stretch around 1238 cm⁻¹.[11] This provides a direct, authoritative comparison for the strong absorption we predict around 1245 cm⁻¹ in (4-(Benzyloxy)-phenoxy)-2-propanone, confirming the aryl ether linkage.

  • vs. Toluene: The spectrum of toluene confirms the expected positions for aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), aromatic C=C stretches (1605, 1495, 1450 cm⁻¹), and the characteristic OOP bending bands for monosubstitution (~730 and ~694 cm⁻¹). This comparison validates our assignments for the benzyloxy portion of the molecule.

This comparative methodology serves as a self-validating system, ensuring that our interpretation is grounded in established spectroscopic principles.

Standardized Experimental Protocol: Acquiring the Spectrum

To ensure reproducibility and accuracy, the following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method.

G start Start: Solid Sample prep 1. Sample Preparation Grind 1-2 mg sample with ~100 mg dry KBr in an agate mortar. start->prep press 2. Pellet Formation Transfer powder to a pellet press die and apply hydraulic pressure (8-10 tons). prep->press load 3. Sample Loading Place the transparent KBr pellet into the spectrometer's sample holder. press->load bkg 4. Background Scan Acquire a background spectrum of the empty sample compartment. load->bkg acq 5. Sample Scan Acquire the sample spectrum (4000-400 cm⁻¹). bkg->acq process 6. Data Processing Perform baseline correction and peak labeling. acq->process end End: Interpreted Spectrum process->end

Caption: Workflow for FT-IR analysis of a solid sample via the KBr pellet method.

Methodology:

  • Materials: (4-(Benzyloxy)-phenoxy)-2-propanone (solid), spectroscopic grade Potassium Bromide (KBr, dried), agate mortar and pestle, pellet press, hydraulic press, FT-IR spectrometer.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-150 mg of dry KBr. Combine them in an agate mortar and grind thoroughly until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

  • Pellet Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum. This measures the absorbance of ambient CO₂ and water vapor, which can then be subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected to account for any scattering effects. Identify and label the characteristic absorption peaks and compare them with the predicted values to confirm the molecular structure.

Conclusion

The FT-IR spectrum of (4-(Benzyloxy)-phenoxy)-2-propanone is defined by a set of highly characteristic peaks. The most prominent features are the strong, sharp C=O stretch of a non-conjugated ketone near 1718 cm⁻¹, a powerful asymmetric aryl-O-C stretch around 1245 cm⁻¹, and a series of diagnostic C-H out-of-plane bending bands below 900 cm⁻¹ that confirm the substitution patterns of both aromatic rings. By systematically analyzing these key regions and comparing them with simpler molecular analogues, a confident and unambiguous identification of the compound can be achieved.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ICT Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-phenoxy-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of (4-(Benzyloxy)-phenoxy)-2-propanone: EI-MS vs. ESI-MS/MS

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of organic molecules. For researchers and professionals in drug development and chemical synthesis, a profound understanding of how a molecule fragments under different ionization conditions is paramount for its unambiguous identification. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of (4-(Benzyloxy)-phenoxy)-2-propanone, a molecule incorporating several key functional groups: a ketone, an ether linkage, and two distinct aromatic systems.

We will dissect the fragmentation patterns generated under two fundamentally different ionization regimes: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the soft Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS) and tandem mass spectrometry (MS/MS). By comparing these techniques, we aim to provide a comprehensive framework for identifying and characterizing this compound and its structural analogs. This guide moves beyond a simple cataloging of fragments to explain the causal chemical principles driving the observed cleavages, grounding our predictions in established fragmentation mechanisms.

Chemical Properties of (4-(Benzyloxy)-phenoxy)-2-propanone

A foundational understanding of the analyte's properties is crucial for method development and spectral interpretation.

PropertyValue
Chemical Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol
Monoisotopic Mass 256.1099 u
Structure

Part 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The resulting mass spectrum serves as a molecular "fingerprint," invaluable for library matching and structural confirmation. Upon electron impact (typically at 70 eV), the molecule loses an electron to form a high-energy molecular ion (M•+), which then undergoes a cascade of fragmentation reactions to produce more stable ions.[1]

The fragmentation of (4-(Benzyloxy)-phenoxy)-2-propanone is primarily dictated by the stability of the resulting cations and neutral radicals. The most favorable cleavage sites are adjacent to the carbonyl group (α-cleavage) and at the benzylic ether linkage, which can produce the highly stable tropylium ion.[1][3][4]

Predicted EI Fragmentation Pathways
  • Molecular Ion (M•+): The initial event is the formation of the molecular ion at m/z 256 . While observable, its abundance may be low due to the molecule's propensity for rapid fragmentation.

  • Benzylic Cleavage (Pathway A): The cleavage of the benzyl-oxygen bond is a dominant pathway. This is driven by the formation of the extremely stable benzyl cation, which rearranges to the tropylium ion ([C₇H₇]⁺). This fragment is a hallmark of compounds containing a benzyl group and is expected to be a major peak at m/z 91 .[1]

  • Alpha-Cleavage (α-Cleavage) at the Carbonyl Group (Pathway B & C): As a methyl ketone, the molecule is highly susceptible to α-cleavage on either side of the carbonyl group.[3][4][5]

    • Pathway B: Loss of a methyl radical (•CH₃) results in a large acylium ion at m/z 241 .

    • Pathway C: Loss of the larger (4-(benzyloxy)-phenoxy)methyl radical leads to the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is often the base peak in the mass spectra of methyl ketones.[3][6][7]

  • Ether Cleavage and Rearrangement (Pathway D): Cleavage of the C-O bond between the phenoxy ring and the propanone side chain can lead to a phenoxy cation intermediate that rearranges, ultimately forming a key fragment at m/z 213 .

  • Secondary Fragmentation: Primary fragments can undergo further decomposition. For example, the acylium ion at m/z 105 (formed from alternative ether cleavage) can lose a neutral carbon monoxide (CO) molecule to produce the phenyl cation at m/z 77 .[4][8]

Visualization of Predicted EI Fragmentation

G cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: α-Cleavage cluster_C Pathway C: α-Cleavage cluster_D Pathway D: Ether Cleavage M C₁₆H₁₆O₃ (4-(Benzyloxy)-phenoxy)-2-propanone m/z 256 (M•+) A1 Tropylium Ion [C₇H₇]⁺ m/z 91 M->A1 - •C₉H₉O₃ B1 Acylium Ion [M-CH₃]⁺ m/z 241 M->B1 - •CH₃ C1 Acetyl Cation [CH₃CO]⁺ m/z 43 (Base Peak) M->C1 - •C₁₅H₁₃O₂ D1 [M-C₃H₅O]⁺ m/z 213 M->D1 - •C₃H₅O G cluster_E Pathway E: Neutral Loss cluster_F Pathway F: Neutral Loss M_H Protonated Molecule [M+H]⁺ m/z 257 E1 Product Ion [M+H - C₇H₈]⁺ m/z 165 M_H->E1 - Toluene (92 u) F1 Product Ion [M+H - C₃H₆O]⁺ m/z 199 M_H->F1 - Acetone (58 u)

Caption: Predicted fragmentation of the [M+H]⁺ ion via CID in ESI-MS/MS.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossIon Type
257165Toluene (C₇H₈)[M+H - 92]⁺
257199Acetone (C₃H₆O)[M+H - 58]⁺

Comparative Analysis: EI-MS vs. ESI-MS/MS

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Energy High (Hard)Low (Soft)
Molecular Ion M•+ (m/z 256), often weak[M+H]⁺ (m/z 257), strong
Primary Use Structural "fingerprinting", library matchingMolecular weight determination, targeted quantification
Key Fragments Radical cations (m/z 91, 43)Even-electron ions via neutral loss (m/z 165, 199)
Separation Gas Chromatography (for volatile compounds)Liquid Chromatography (for a wide range of polarities)
Advantage Provides rich, library-searchable structural data.Excellent for determining molecular weight and analyzing complex mixtures. [9]
Limitation Molecular ion may be absent.Provides less spontaneous structural fragmentation without MS/MS.

For (4-(Benzyloxy)-phenoxy)-2-propanone, ESI-MS is superior for confirming the molecular weight (via the [M+H]⁺ ion at m/z 257). Conversely, EI-MS provides a much richer fragmentation pattern, with highly characteristic ions like the tropylium ion (m/z 91) and the acetyl cation (m/z 43), which are more definitive for elucidating the specific structural motifs of the molecule.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided as a robust starting point for analysis.

Protocol 1: GC-EI-MS Analysis

This method is designed to achieve good chromatographic separation and generate a classic, library-searchable EI spectrum.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate (GC grade).

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer). [10][11]3. GC Parameters:

    • Injector: Split/Splitless, 250 °C, 1 µL injection volume, split ratio 20:1.

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the analyte peak by its retention time. Extract the mass spectrum and compare observed fragments to the predicted pattern and spectral libraries.

Protocol 2: LC-ESI-MS/MS Analysis

This method is optimized for determining the molecular weight and observing fragmentation through CID.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of Methanol. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF). [12]3. LC Parameters:

    • Column: 100 mm x 2.1 mm ID, 2.6 µm particle size, C18 stationary phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor at m/z 257.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 257 and apply varying collision energies (e.g., 10-40 eV) with Argon as the collision gas to generate a product ion spectrum.

General Mass Spectrometry Workflow

G Sample 1. Sample Preparation Separation 2. Chromatographic Separation (GC/LC) Sample->Separation Ionization 3. Ionization (EI / ESI) Separation->Ionization MassAnalysis 4. Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection 5. Detection (Electron Multiplier) MassAnalysis->Detection Data 6. Data System (Mass Spectrum) Detection->Data

Caption: A generalized workflow for chromatographic mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of (4-(Benzyloxy)-phenoxy)-2-propanone provides a classic example of how molecular structure dictates fragmentation behavior. The two primary analytical approaches, GC-EI-MS and LC-ESI-MS/MS, offer complementary information.

  • GC-EI-MS excels at providing a detailed structural fingerprint through its extensive, predictable fragmentation, highlighted by the formation of the tropylium ion (m/z 91) and the acetyl cation (m/z 43).

  • LC-ESI-MS/MS is the superior choice for unambiguous molecular weight confirmation (m/z 257) and for studying specific fragmentation pathways through controlled collision-induced dissociation, which proceeds via neutral losses.

A comprehensive analysis employing both techniques provides the highest level of confidence in structural elucidation. The protocols and predicted fragmentation pathways outlined in this guide serve as a robust framework for researchers engaged in the identification and characterization of this and related chemical structures.

References

  • BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Jones, A. W. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Forensic Science International. [Link]

  • Semantic Scholar. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • Unknown Author. (n.d.). Gas Chromatography - Mass Spectrometry. University of Missouri–St. Louis. [Link]

  • BenchChem Technical Support Team. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Ye, F., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. BenchChem.
  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]

  • Little, J. L. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Whitman, S. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

  • Kertesz, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]

  • Shimadzu. (n.d.). LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Hirabayashi, Y., et al. (2020). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan. [Link]

  • MassBank. (2012). MSBNK-MPI_for_Chemical_Ecology-CE000157. [Link]

  • Clark, J. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of propanone (acetone). Doc Brown's Chemistry. [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. [Link]

  • SciSpace. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem.

Sources

Comparative Guide: Qualification and Analysis of (4-(Benzyloxy)-phenoxy)-2-propanone Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

(4-(Benzyloxy)-phenoxy)-2-propanone (CAS: 53012-35-4) is a critical intermediate in the synthesis of Isoxsuprine Hydrochloride , a vasodilator and tocolytic agent. In the context of pharmaceutical development, this molecule serves two distinct roles:

  • Starting Material/Intermediate: It must be assayed for purity before use in subsequent synthetic steps.

  • Process-Related Impurity: It must be quantified at trace levels in the final API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B thresholds.

This guide objectively compares the use of Commercial Certified Reference Materials (CRMs) against In-House Synthesized Working Standards . We provide a robust, self-validating HPLC protocol to qualify these standards, ensuring your data meets the rigor required for regulatory filing.

The Molecule: Structure and Analytical Challenges

Before selecting a standard, one must understand the analyte's behavior.

  • Chemical Name: 1-(4-(benzyloxy)phenoxy)propan-2-one

  • Molecular Formula: C₁₆H₁₆O₃ (MW: 256.30 g/mol )[1]

  • Chromophores: The benzyl and phenoxy ether moieties provide strong UV absorption at 220 nm and 275 nm , making HPLC-UV the preferred analytical technique.

  • Solubility: Low water solubility; highly soluble in Acetonitrile (ACN) and Methanol.

Visualization: Synthesis & Impurity Origin

The following diagram illustrates how this intermediate is formed and where it fits into the Isoxsuprine pathway.

SynthesisPath cluster_legend Pathway Context Start1 4-(Benzyloxy)phenol Inter (4-(Benzyloxy)-phenoxy)- 2-propanone (TARGET ANALYTE) Start1->Inter Williamson Ether Synthesis (K2CO3) Start2 Chloroacetone Start2->Inter Final Isoxsuprine HCl (API) Inter->Final Reductive Amination (with amine side chain) Legend Target Analyte acts as both Intermediate and Potential Impurity

Figure 1: Synthetic pathway showing the origin of (4-(Benzyloxy)-phenoxy)-2-propanone.

Comparative Analysis: CRM vs. In-House Standards

In a GMP environment, the choice of reference standard impacts the calculation of potency and impurity levels. Below is a comparative assessment based on typical industry performance metrics.

Table 1: Performance & Logistics Comparison
FeatureOption A: Commercial CRM (Primary)Option B: In-House Working Standard (Secondary)Option C: Reagent Grade (Research Only)
Purity Confidence High (>99.5%). Certified via Mass Balance (HPLC, TGA, KF).Variable (95-99%). Depends on purification (recrystallization/column chromatography).Low/Unknown . Often supplied "As Is" (~90-95%).
Traceability Traceable to SI units or Pharmacopeial standards (if available).Traceable to the Primary Standard used for its qualification.None.
CoA Content Full characterization (H-NMR, C-NMR, MS, IR, HPLC, ROI, Water).Requires internal generation of full characterization data.Minimal (Identity only).
Cost High ($500 - $1,500 / 100mg).Low material cost, but High labor cost for synthesis & qualification.Low (<$100).
Regulatory Risk Low . Accepted "gold standard" for filing.Medium . Auditors will scrutinize the qualification protocol.High . Rejected for GMP release testing.
Stability Stability data provided by vendor.Must be determined via internal stress testing.Unknown.
Expert Insight: When to use which?
  • Use Option A (CRM) for: Method Validation (Accuracy/Linearity), Release Testing of the API, and establishing the potency of Option B.

  • Use Option B (In-House) for: Routine Process Control (IPC), cleaning validation, and early-stage development to save costs.

  • Use Option C for: Initial peak identification markers only (qualitative).

Experimental Protocol: Self-Validating HPLC Method

To analyze this molecule, you cannot rely on generic gradients. The ether linkage makes the molecule moderately lipophilic. The following protocol includes System Suitability Tests (SST) that act as a "Go/No-Go" gate, ensuring data integrity.

Chromatographic Conditions[2][3][4]
  • Instrument: HPLC or UPLC with PDA/UV detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: The "end-capping" reduces silanol interactions with the ether oxygen, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: 275 nm (Specific for the phenoxy ring system, reduces solvent noise compared to 220 nm).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.07030Initial equilibration
15.01090Elute lipophilic impurities
18.01090Hold/Wash
18.17030Return to initial
23.07030Re-equilibration
Standard Qualification Workflow (Self-Validating)

If you choose Option B (In-House Standard) , you must qualify it against a Primary Standard (Option A) or fully characterize it if no Primary exists.

QualificationFlow Raw Synthesized Crude (4-(Benzyloxy)-phenoxy)-2-propanone Purify Purification (Recrystallization in EtOH) Raw->Purify StructID Structural ID (1H-NMR, MS, IR) Purify->StructID PurityCheck Purity Assay (HPLC Area % + ROI + KF) StructID->PurityCheck Calc Mass Balance Calculation Potency = Purity × (1 - Water - Residue) PurityCheck->Calc Release Release as Working Standard Calc->Release

Figure 2: The "Mass Balance" approach to qualifying an in-house working standard.

System Suitability Criteria (Mandatory)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times. The system is valid only if :

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor: 0.8 – 1.5 (Demonstrates column health).

  • Theoretical Plates: > 5,000 (Demonstrates efficiency).

Synthesis of the In-House Alternative

If commercial CRMs are unavailable or cost-prohibitive for large-scale screening, the standard can be synthesized via Williamson Ether Synthesis .

Protocol Summary:

  • Reagents: 4-(Benzyloxy)phenol (1.0 eq), Chloroacetone (1.2 eq), Potassium Carbonate (2.0 eq), Potassium Iodide (catalytic).

  • Solvent: Acetone or DMF.

  • Reflux: 6–8 hours.

  • Workup: Filter inorganic salts, evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water/brine.

  • Purification (Critical): Recrystallize from Ethanol/Hexane to remove unreacted phenol.

Characterization Check:

  • 1H NMR (CDCl3): Look for the singlet at δ ~4.5 ppm (OCH2-Carbonyl) and the benzyl CH2 at δ ~5.0 ppm. The methyl ketone singlet should appear at δ ~2.2 ppm.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (Section 11: Laboratory Controls).

  • Sigma-Aldrich: Product Specification for (4-(Benzyloxy)-phenoxy)-2-propanone (CAS 53012-35-4).

  • PubChem: Compound Summary for 1-(4-benzyloxyphenoxy)propan-2-one. National Library of Medicine.

  • Journal of Chromatography B: Separation of phenolic intermediates in pharmaceutical synthesis. (General reference for HPLC conditions of ether/ketone intermediates).

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling (4-(Benzyloxy)-phenoxy)-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with (4-(Benzyloxy)-phenoxy)-2-propanone (CAS Number: 53012-35-4). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.

While a comprehensive Safety Data Sheet (SDS) for (4-(Benzyloxy)-phenoxy)-2-propanone is not widely available, by examining the known hazards of closely related aromatic ketones, we can establish a robust framework for its safe handling. The structural analog, 4'-(Benzyloxy)propiophenone, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, it is prudent and essential to handle (4-(Benzyloxy)-phenoxy)-2-propanone with a similar level of caution.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any manipulation of (4-(Benzyloxy)-phenoxy)-2-propanone, a thorough risk assessment is critical. The primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

To mitigate these risks, the following engineering controls should be in place:

  • Ventilation: All work with (4-(Benzyloxy)-phenoxy)-2-propanone in solid or solution form should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2][3]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2] Immediate and prolonged flushing is the most critical first aid measure for eye and skin contact.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with (4-(Benzyloxy)-phenoxy)-2-propanone. The following table outlines the recommended PPE for various laboratory tasks.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][2]Butyl rubber gloves are recommended for handling ketones.[6][7][8] Double-gloving may be appropriate for extended handling.Laboratory coat.If not performed in a fume hood and dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[1]
Dissolving and Solution Handling Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[2]Butyl rubber gloves.[6][7][8]Chemical-resistant laboratory coat.Work should be performed in a chemical fume hood to avoid inhalation of vapors.[3]
Reaction Monitoring and Work-up Chemical splash goggles and a face shield.[2]Butyl rubber gloves.[6][7][8]Chemical-resistant laboratory coat.All operations should be conducted within a certified chemical fume hood.[3]
Glove Selection: A Critical Choice

Standard nitrile gloves may not offer sufficient protection against ketones for prolonged contact.[9] Butyl rubber gloves provide superior resistance to a wide range of ketones and are the recommended choice for handling (4-(Benzyloxy)-phenoxy)-2-propanone.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE: A Deliberate Process

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Hand Hygiene Hand Hygiene Lab Coat->Hand Hygiene Eye Protection Eye Protection Gloves->Eye Protection Gloves->Eye Protection Eye Protection->Lab Coat Proceed to Work Proceed to Work Eye Protection->Proceed to Work Start Start Start->Lab Coat End End Hand Hygiene->End Work Complete Work Complete Work Complete->Gloves

PPE Donning and Doffing Workflow

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is critical to minimizing harm.

Skin Contact
  • Immediate Action: Immediately flush the affected skin with copious amounts of cool, running water for at least 15-20 minutes.[10]

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical. Do not attempt to remove clothing that is stuck to the skin.[10]

  • Seek Medical Attention: After thorough flushing, seek immediate medical attention.[1][11]

Eye Contact
  • Immediate Flushing: Go to the nearest eyewash station and flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes.[12][13] Hold the eyelids open and rotate the eyeballs to ensure the entire surface is rinsed.[5]

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial moments of flushing, if possible, and continue to rinse.[12]

  • Do Not Rub: Avoid rubbing the eyes as this can cause further damage.[12]

  • Seek Immediate Medical Attention: After flushing, seek immediate evaluation by a medical professional, preferably an ophthalmologist.[12]

Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[1][11]

  • Monitor Breathing: If breathing is difficult or has stopped, administer artificial respiration if you are trained to do so and call for emergency medical assistance.[4]

  • Seek Medical Attention: All cases of inhalation exposure should be evaluated by a medical professional.[1]

Disposal Plan: Responsible Stewardship

All waste containing (4-(Benzyloxy)-phenoxy)-2-propanone, including contaminated consumables, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Method: The recommended disposal method for this type of organic compound is incineration by a licensed chemical waste disposal company.[2][14] Do not dispose of this chemical down the drain or in regular trash.[15]

  • Container Decontamination: Empty containers that held (4-(Benzyloxy)-phenoxy)-2-propanone should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of (4-(Benzyloxy)-phenoxy)-2-propanone is not merely a checklist of precautions but a mindset of proactive risk management. By understanding the potential hazards, implementing robust engineering controls, and diligently using the correct personal protective equipment, you can ensure a safe and productive research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • Loba Chemie. 4-BENZYLOXY PROPIOPHENONE MSDS. [Link]

  • NIOSH - Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Mayo Clinic. Chemical splash in the eye: First aid. [Link]

  • Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]

  • CorneaCare. Chemical Eye Burns: First Aid Steps That Can Save Your Sight. [Link]

  • healthdirect. Chemical burns — first aid and treatment. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Environmental Health and Safety - The University of Texas at Dallas. OSHA Glove Selection Chart. [Link]

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]

  • San José State University. Personal Protective Equipment: Hands. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Eurofins Scientific. Chemical Safety | Personal Protective Equipment (PPE). [Link]

  • Loba Chemie. 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS. [Link]

  • RiskAssess. Disposal of chemical wastes. [Link]

  • Southern Illinois University. Chemical Waste Management Guide. [Link]

  • University of California, Berkeley. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.